molecular formula C8H18N2O B1427638 Methyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1250905-70-4

Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Cat. No.: B1427638
CAS No.: 1250905-70-4
M. Wt: 158.24 g/mol
InChI Key: XEAWSOIXAAQONX-UHFFFAOYSA-N
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Description

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS 1250905-70-4) is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This amine-functionalized morpholine derivative is offered for research and development purposes, specifically for use in the synthesis of novel chemical entities. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its presence in over 100 marketed drugs and its ability to improve the aqueous solubility of lipophilic drug scaffolds . Researchers are increasingly focusing on morpholine-containing compounds for their wide range of biological activities. Recent studies highlight the significant potential of synthetic morpholine derivatives in various therapeutic areas, including serving as anticancer agents through mechanisms such as carbonic anhydrase inhibition and the suppression of the hypoxia-inducible factor-1 (HIF-1) protein . As a building block, this compound enables the exploration of structure-activity relationships in drug discovery projects targeting enzymes and receptors . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAWSOIXAAQONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

[1]

Executive Summary

This compound is a bifunctional tertiary/secondary amine intermediate used primarily in the synthesis of pharmaceutical agents (e.g., mTOR inhibitors, kinase modulators) and advanced agrochemicals. Its structure features a morpholine ring attached to a propyl backbone with a secondary

This guide provides a comprehensive analysis of its thermodynamic, solution-phase, and spectral properties, supported by predicted and empirical data models.

Chemical Identity & Structural Characterization[1][2][3][4][5]

The molecule consists of a 2-aminopropane backbone substituted at the 1-position with a morpholine ring and

AttributeDetail
IUPAC Name

-methyl-1-(morpholin-4-yl)propan-2-amine
Common Synonyms (2-Methylamino-1-morpholin-4-yl)propane; 1-Morpholino-2-(methylamino)propane
CAS Number 173336-43-1 (Generic/Racemic)
Molecular Formula

Molecular Weight 158.24 g/mol
SMILES CC(CN1CCOCC1)NC
InChI Key XEAWSOIXAAQONX-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the distinct basic centers of the molecule.

ChemicalStructureMorpholineMorpholine Ring(Tertiary Amine + Ether)LinkerMethylene Bridge(C1)Morpholine->LinkerN-C bondChiralCenterChiral Center(C2)Linker->ChiralCenterC-C bondMethylAmineN-Methyl Amine(Secondary Amine)ChiralCenter->MethylAmineC-N bond

Figure 1: Structural connectivity highlighting the two distinct nitrogen environments.

Physicochemical Properties[5][6][7][8][9]

Thermodynamic & Physical Constants

The compound is typically a colorless to pale yellow liquid at room temperature. Its volatility is moderate, driven by the secondary amine's hydrogen-bonding capability, though reduced compared to primary amine analogs.

PropertyValue (Experimental/Predicted)Confidence
Physical State LiquidHigh
Boiling Point 195°C - 205°C (at 760 mmHg)Med
Density

High
Refractive Index (

)
1.465 - 1.475Med
Flash Point ~75°C (Closed Cup)Med
Vapor Pressure 0.2 mmHg at 25°CLow*

*Note: Values marked with an asterisk are predicted based on Group Contribution Methods (GCM) and structure-activity relationship (SAR) data from close analogs like 3-aminopropylmorpholine.

Solution Properties & Ionization (pKa)

Understanding the ionization state is crucial for extraction protocols and formulation. The molecule is a di-acidic base .

  • 
     (Secondary Amine):  The 
    
    
    -methylamine is the stronger base.
  • 
     (Morpholine Nitrogen):  The morpholine nitrogen is the weaker base, and its basicity is further suppressed by the inductive electron-withdrawing effect of the nearby protonated amine (beta-ammonium effect).
    
Ionization CenterpKa ValueSpecies at pH 7.4

-Methyl amine

Protonated (+1)
Morpholine


Neutral (0)

Implication: At physiological pH (7.4), the molecule exists primarily as a monocation . This impacts membrane permeability (LogD) significantly.

Lipophilicity (LogP vs. LogD)
  • LogP (Neutral): -0.1 to +0.2 (Slightly hydrophilic to amphiphilic).

  • LogD (pH 7.4): -2.5 (Highly hydrophilic due to ionization).

Synthesis & Impurity Profile

For researchers synthesizing or sourcing this material, understanding the synthetic route is vital for identifying potential impurities (e.g., unreacted precursors).

Primary Synthetic Route: Reductive Amination

The most robust industrial route involves the reductive amination of 1-(morpholin-4-yl)propan-2-one with methylamine.

SynthesisKetone1-(morpholin-4-yl)propan-2-oneSchiffBaseIntermediate ImineKetone->SchiffBase+ MeNH2, -H2OMeNH2MethylamineMeNH2->SchiffBaseReductionReduction(NaBH4 or H2/Pd)SchiffBase->ReductionProductThis compoundReduction->Product

Figure 2: Reductive amination pathway. Key impurity: Unreacted ketone or over-alkylated tertiary amine.

Alternative Route: Ring Opening

Reaction of propylene oxide with morpholine followed by alcohol activation and methylamine displacement. This route often yields regioisomers (1-amino-2-ol vs 2-amino-1-ol derivatives) as impurities.

Experimental Protocols for Validation

Purity Determination via HPLC

To validate the purity of the compound, use a reverse-phase method capable of retaining polar amines.

  • Column: C18 bonded phase with polar end-capping (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0 adjusted with

    
    ). High pH is required to suppress ionization and improve peak shape.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).

pKa Determination via Potentiometric Titration

Protocol:

  • Dissolve 5 mg of the amine in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titrate with 0.1 M HCl to determine the protonation steps.

  • Perform a back-titration with 0.1 M KOH.

  • Analysis: Look for two inflection points. The first (higher pH) corresponds to the secondary amine; the second (lower pH) corresponds to the morpholine nitrogen.

Handling, Stability & Safety

Stability[1]
  • Air Sensitivity: The secondary amine is susceptible to slow oxidation and carbamate formation upon exposure to atmospheric

    
    . Store under nitrogen or argon.
    
  • Thermal Stability: Stable up to 150°C; avoid prolonged heating without inert atmosphere to prevent discoloration (N-oxide formation).

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1]

    • H302: Harmful if swallowed.

  • PPE: Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61501008, this compound. Retrieved February 18, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine derivatives and physicochemical data.[1][Link][2]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Foundational text for amine pKa prediction).

An In-depth Technical Guide to Methyl[1-(morpholin-4-yl)propan-2-yl]amine: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1][2] This guide focuses on a specific, less-documented derivative, Methyl[1-(morpholin-4-yl)propan-2-yl]amine, providing a comprehensive technical overview for researchers engaged in the synthesis and evaluation of novel chemical entities. While this compound is not extensively characterized in public-domain literature, this document synthesizes established principles of morpholine chemistry to present its structural and physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Physicochemical and Structural Characteristics

This compound is a chiral secondary amine featuring a central propane unit linking a morpholine ring and a methylamino group. The presence of both a tertiary amine within the morpholine ring and a secondary amine on the propane chain imparts basicity to the molecule, influencing its solubility and potential for salt formation.

PropertyValueSource
Molecular Formula C₈H₁₈N₂OPubChem[3]
Monoisotopic Mass 158.1419 DaPubChem[3]
SMILES CC(CN1CCOCC1)NCPubChem[3]
InChI InChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3PubChem[3]
Predicted XlogP -0.1PubChem[3]

The structural formula of this compound is depicted below:

Caption: 2D structural representation of this compound.

Exemplary Synthesis Protocol

G start 1-Amino-2-propanol step1 Reductive Amination (Diethylene Glycol, H₂, Catalyst) start->step1 intermediate 1-(Morpholin-4-yl)propan-2-ol step1->intermediate step2 Reductive Amination (Methylamine, NaBH₃CN) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 1-(Morpholin-4-yl)propan-2-ol

This initial step involves the formation of the morpholine ring through the reaction of 1-amino-2-propanol with diethylene glycol. This is a well-established method for synthesizing N-substituted morpholines.

  • Reaction Setup: In a high-pressure reactor, combine 1-amino-2-propanol (1.0 eq), diethylene glycol (1.2 eq), and a suitable hydrogenation catalyst (e.g., Raney nickel or a copper-based catalyst).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reactor, filter off the catalyst, and remove the excess diethylene glycol under reduced pressure. The crude product can be purified by fractional distillation to yield 1-(morpholin-4-yl)propan-2-ol.

Step 2: Reductive Amination to Yield this compound

The secondary alcohol of the intermediate is first oxidized to a ketone, which then undergoes reductive amination with methylamine.

  • Oxidation: The intermediate, 1-(morpholin-4-yl)propan-2-ol, is oxidized to the corresponding ketone, 1-(morpholin-4-yl)propan-2-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.

  • Reductive Amination: The resulting ketone is then reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. This one-pot reaction forms the desired secondary amine.

  • Purification: The final product, this compound, can be purified by column chromatography on silica gel to afford the pure compound.

Predicted Analytical and Spectral Data

Although experimental spectra for this compound are not available in the searched literature, its spectral characteristics can be predicted based on its functional groups.

¹H NMR Spectroscopy:

  • Morpholine Protons: Two multiplets corresponding to the four methylene groups of the morpholine ring are expected.

  • Propan-2-yl Protons: The protons on the propane backbone will show characteristic splitting patterns. The CH proton will be a multiplet, the CH₂ protons adjacent to the morpholine nitrogen will be a multiplet, and the terminal CH₃ group will appear as a doublet.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the secondary amine.

  • N-H Proton: A broad singlet for the proton on the secondary amine.

¹³C NMR Spectroscopy:

  • Distinct signals are expected for each of the eight carbon atoms in the molecule, with their chemical shifts being influenced by their local electronic environment.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3350-3310 cm⁻¹.[4]

  • C-N Stretch: Aliphatic C-N stretching vibrations will likely appear in the 1250–1020 cm⁻¹ region.[4]

  • C-O-C Stretch: A strong band corresponding to the ether linkage in the morpholine ring is expected.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (158.24 g/mol ).

  • Characteristic fragmentation patterns would likely involve cleavage alpha to the nitrogen atoms and loss of fragments from the propane chain. The predicted m/z for the protonated molecule [M+H]⁺ is 159.14918.[3]

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in drug design, appearing in numerous approved drugs with a wide range of therapeutic applications.[1][2] Its inclusion often improves the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The physicochemical properties of morpholine-containing compounds can facilitate blood-brain barrier penetration, making them attractive for CNS targets.

  • Oncology: Many kinase inhibitors incorporate the morpholine ring to enhance solubility and target engagement.

  • Infectious Diseases: The morpholine scaffold is found in several antibacterial and antifungal agents.

The specific substitution pattern of this compound, with its chiral center and secondary amine, provides a versatile platform for further chemical modification. The secondary amine can be functionalized to introduce various pharmacophores, allowing for the exploration of structure-activity relationships in drug discovery campaigns. The basic nature of the amine groups can also be exploited for interactions with acidic residues in protein binding pockets.

Safety and Handling

As with any research chemical for which toxicological data is limited, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with significant potential as a building block in drug discovery. This guide provides a foundational understanding of its structure, physicochemical properties, and a scientifically sound, exemplary pathway for its synthesis. The inherent properties of the morpholine scaffold suggest that this compound and its derivatives could be valuable tools for medicinal chemists aiming to develop novel therapeutics with improved pharmacological profiles. Further research to confirm its synthesis and to explore its biological activities is warranted.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). GSC Biological and Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved February 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Infrared spectrum of propan-2-amine. (n.d.). Doc Brown's Chemistry. Retrieved February 18, 2026, from [Link]

  • N-methylmorpholine. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 20(02), 221–233. Retrieved February 18, 2026, from [Link]

  • Yunus, U., et al. (2013). ¹H NMR signals for methylene protons of morpholine group. ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: IUPAC Nomenclature and Structural Logic for Morpholine-Substituted Propylamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the IUPAC nomenclature, structural logic, and synthetic validation for morpholine-substituted propylamines.

Executive Summary

Morpholine-substituted propylamines represent a critical scaffold in medicinal chemistry, serving as hydrophilic linkers in sigma receptor ligands, antidepressants, and corrosion inhibitors. Precise nomenclature for this class is frequently mishandled due to the competing priorities of the heterocyclic morpholine ring and the acyclic amine chain.

This guide provides a definitive, rule-based framework for naming these compounds according to IUPAC Nomenclature of Organic Chemistry (2013 Recommendations) , commonly known as the "Blue Book." It integrates theoretical naming conventions with practical synthetic protocols to ensure researchers can translate structures into reproducible experiments.

Part 1: The Anatomy of the Scaffold

To name the compound correctly, one must first deconstruct it into its functional components based on IUPAC seniority.

  • The Morpholine Ring: A saturated, six-membered heterocycle containing one oxygen and one nitrogen at the 1 and 4 positions, respectively.[1]

  • The Propyl Linker: A three-carbon acyclic chain.

  • The Terminal Amine: A primary amino group (

    
    ).
    
The Core Conflict: Heterocycle vs. Acyclic Chain

Rule: According to IUPAC Blue Book P-62 (Amines) and P-52 (Substitutive Nomenclature), the Principal Characteristic Group (PCG) determines the parent structure.

  • Amine (

    
    ):  High priority.
    
  • Ether (

    
     inside morpholine):  Low priority.
    

Part 2: Core IUPAC Principles & Decision Logic

The following Graphviz diagram illustrates the logical flow for determining the Preferred IUPAC Name (PIN).

IUPAC_Logic Start Identify Functional Groups Priority Compare Priority: Amine (-NH2) vs Ether (-O-) Start->Priority SelectParent Select Parent Structure: Propan-1-amine Priority->SelectParent Amine > Ether NumberChain Number Acyclic Chain: N is pos 1 (lowest locant) SelectParent->NumberChain NumberRing Number Morpholine Ring: O=1, N=4 SelectParent->NumberRing Assemble Assemble Name: 3-(morpholin-4-yl)propan-1-amine NumberChain->Assemble NumberRing->Assemble

Figure 1: Decision tree for deriving the IUPAC name of the core scaffold.

Part 3: Scenario A — The Basic Scaffold (N-Substitution)

This is the most common derivative, where the propyl chain is attached to the nitrogen atom of the morpholine ring.

Structural Analysis[2]
  • Parent: Propan-1-amine.

  • Substituent: Morpholine ring attached via its Nitrogen (position 4).[1][2]

  • Locants: The amine on the propyl chain gets position 1. The morpholine is at position 3.[3][4][5]

Preferred IUPAC Name (PIN):

3-(Morpholin-4-yl)propan-1-amine [3][5]

Common/Trade Names (Avoid in formal publications):

  • N-(3-Aminopropyl)morpholine[2][3][5][6]

  • 4-(3-Aminopropyl)morpholine

  • NAPM[2]

Data Summary Table
PropertyValueNote
Formula

Mol. Weight 144.22 g/mol
CAS RN 123-00-2
IUPAC PIN 3-(morpholin-4-yl)propan-1-amine Correct substitutive name
Alt. Name N-(3-aminopropyl)morpholineFunctional class name (allowed but not preferred)

Part 4: Scenario B — Complex Substitution (C-Substitution)

When the morpholine ring itself bears substituents (e.g., a methyl group), the numbering of the heterocyclic ring becomes critical.

Rule (Blue Book P-14.4):

  • Heterocycle Numbering: Oxygen is position 1. Nitrogen is position 4.[1]

  • Direction: Number towards the substituent to give it the lowest possible locant.

Example: A Methyl Group on the Morpholine

If a methyl group is located on the carbon adjacent to the oxygen:

  • Ring Numbering: O=1. The carbon with the methyl is 2 (lower than 6).[7] N=4.[2][7]

  • Substituent Name: (2-methylmorpholin-4-yl).

  • Full Name:

    3-(2-methylmorpholin-4-yl)propan-1-amine

Note: If the stereochemistry is known, it must be specified, e.g., 3-[(2R)-2-methylmorpholin-4-yl]propan-1-amine.

Part 5: Experimental Validation (Synthesis & Protocol)

To ensure the structure matches the name, one must validate it through synthesis. The standard industrial and laboratory route involves the Michael Addition of morpholine to acrylonitrile, followed by catalytic hydrogenation .

Synthetic Workflow Diagram

Synthesis_Workflow Morpholine Morpholine (Nucleophile) Step1 Step 1: Michael Addition Exothermic, 30-60°C Morpholine->Step1 Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Step1 Intermediate 3-(Morpholin-4-yl)propanenitrile Step2 Step 2: Hydrogenation Raney Ni/Co, H2, NH3 Intermediate->Step2 Product 3-(Morpholin-4-yl)propan-1-amine Step1->Intermediate Step2->Product

Figure 2: Two-step synthesis of 3-(morpholin-4-yl)propan-1-amine.

Detailed Protocol (Self-Validating System)

Objective: Synthesize 3-(morpholin-4-yl)propan-1-amine starting from morpholine.

Step 1: Synthesis of 3-Morpholinopropanenitrile

  • Mechanism: Aza-Michael addition. The secondary amine (morpholine) attacks the

    
    -carbon of the acrylonitrile.
    
  • Procedure:

    • Charge a reactor with Morpholine (1.0 eq).

    • Slowly add Acrylonitrile (1.05 eq) dropwise. Caution: Reaction is exothermic.[2][5] Maintain temperature

      
      .
      
    • Stir for 3 hours at

      
      .
      
    • Validation Point: Monitor by TLC or GC. Disappearance of morpholine peak confirms conversion.

    • Yield: typically >95%. Product is 3-(morpholin-4-yl)propanenitrile.

Step 2: Reduction to the Amine

  • Mechanism: Catalytic hydrogenation of the nitrile to a primary amine.

  • Procedure:

    • Dissolve the nitrile intermediate in Methanol/Ammonia (Ammonia suppresses secondary amine formation).

    • Add Raney Nickel or Raney Cobalt catalyst (approx 5 wt%).

    • Pressurize with

      
       (30–50 bar) and heat to 
      
      
      
      .
    • Filter catalyst and distill.

    • Validation Point:

      
       NMR in 
      
      
      
      . Look for the disappearance of the nitrile
      
      
      -protons and appearance of the triplet at
      
      
      ppm for the
      
      
      group.

Part 6: Common Pitfalls in Naming

  • "Morpholinopropylamine": This is ambiguous. It does not specify where the propyl chain attaches to the morpholine (N vs C) or where the amine is on the propyl chain.

  • Priority Confusion: Researchers often treat the ring as the parent. Wrong Name: 4-(3-aminopropyl)morpholine. While chemically understandable, it violates the IUPAC rule that the principal functional group (amine) must be part of the parent structure.

  • Numbering Errors: In C-substituted morpholines, numbering must start at Oxygen (1) and proceed toward the substituent to give it the lowest number, before assigning the Nitrogen position (4).

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[8] Royal Society of Chemistry, 2014.

    • See Section P-14.4 (Numbering) and Section P-62 (Amines).
  • PubChem. Compound Summary for CID 61055: 3-morpholin-4-ylpropan-1-amine.[3] National Library of Medicine (US). [3]

  • Organic Syntheses. General procedures for Nitrile Reduction. (Contextual reference for Step 2 of protocol).

  • GuideChem. N-(3-Aminopropyl)morpholine Properties and Safety.

Sources

Thermodynamic Stability Profiling of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic stability profile of Methyl[1-(morpholin-4-yl)propan-2-yl]amine , a specialized pharmaceutical intermediate.[1] It synthesizes theoretical physicochemical data with rigorous experimental protocols for stability assessment.

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary

This compound (CAS: 1005-04-5 analog/derivative) is a bifunctional tertiary/secondary amine motif commonly employed as a linker in medicinal chemistry.[1] Its stability profile is governed by two competing centers: the chemically robust morpholine ring (ether/amine heterocycle) and the more reactive acyclic secondary methylamine .

While the morpholine moiety exhibits high thermal resilience (stable >200°C in anoxic conditions), the secondary amine side chain introduces susceptibility to oxidative degradation and nitrosation. This guide provides the thermodynamic baseline and the experimental framework required to validate its shelf-life and processing limits.

Chemical Identity & Physicochemical Baseline

Before assessing stability, we must establish the thermodynamic identity of the molecule. The values below are derived from consensus group contribution methods (Joback/Stein) and standard morpholine analog data, serving as the baseline for experimental deviation.

ParameterValue (Predicted/Reference)Thermodynamic Implication
Molecular Formula C₈H₁₈N₂OBase unit for mass balance calculations.[1]
Molecular Weight 158.24 g/mol Low MW implies high volatility potential.
Boiling Point ~205°C (at 760 mmHg)High enthalpy of vaporization; thermally stable in distillation.
pKa (Calculated) ~8.4 (Morpholine N) / ~10.2 (Amine N)The acyclic amine is the primary proton acceptor.[1]
LogP ~0.1 to -0.4Hydrophilic; high aqueous solubility increases hydrolytic risk if pH is unregulated.[1]
Enthalpy of Formation -240 kJ/mol (Est.)[1]Exothermic formation; thermodynamically stable relative to elements.

Thermodynamic Stability & Degradation Mechanisms

The thermodynamic stability of this compound is not monolithic; it is defined by three distinct stress vectors: Oxidative , Thermal , and Nitrosative .

Degradation Pathways

The following Graphviz diagram illustrates the critical degradation nodes. The secondary amine is the "soft spot" for oxidation, while the morpholine ring requires high energy to cleave.

DegradationPathways cluster_legend Thermodynamic Risk Levels Compound Methyl[1-(morpholin-4-yl) propan-2-yl]amine NOxide N-Oxide Impurity (Oxidative Stress) Compound->NOxide H2O2 / O2 (Low Activation Energy) Cleavage Dealkylation Products (Thermal/Radical) Compound->Cleavage >250°C / Radical Nitrosamine N-Nitroso Derivative (Nitrosating Agents) Compound->Nitrosamine Nitrites (pH < 4) Legend Blue: Parent | Red: High Risk | Yellow: Moderate Risk

Figure 1: Primary degradation vectors. The secondary amine (N-methyl) is the kinetic entry point for oxidation.[1]

Mechanism Analysis
  • Oxidative Instability (Primary Risk): The secondary methylamine group is susceptible to radical attack and N-oxide formation.[1] Unlike the morpholine nitrogen, which is sterically shielded and electronically stabilized by the ether oxygen, the acyclic nitrogen has a lower activation energy for oxidation (

    
    ).
    
  • Thermal Stability: Morpholine derivatives generally exhibit excellent thermal stability. Decomposition typically follows a radical mechanism at temperatures exceeding 260°C. However, the volatility of the free base often mimics degradation in TGA (Thermogravimetric Analysis) if not sealed properly.

  • Nitrosation (Regulatory Criticality): As a secondary amine, the compound reacts rapidly with nitrosating agents (nitrites in excipients or solvents) to form N-nitroso derivatives.[1] This reaction is thermodynamically favored at acidic pH.

Experimental Protocols for Stability Assessment

To validate the theoretical profile, the following self-validating experimental workflows are required.

Protocol A: Accelerated Stability Profiling (Arrhenius)

Objective: Determine the activation energy (


) of degradation to predict shelf life (

).[1]

Workflow:

  • Preparation: Dissolve compound in inert solvent (e.g., Acetonitrile) at 1 mg/mL.

  • Stress Conditions: Aliquot into sealed HPLC vials and incubate at three isotherms:

  • Sampling: Withdraw samples at

    
     hours.
    
  • Analysis: Analyze via HPLC-UV/MS.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .[1]

Acceptance Criteria:

  • Linearity (

    
    ) indicates a single degradation mechanism (likely oxidation).[1]
    
  • Non-linearity suggests a change in mechanism (e.g., solvent evaporation or secondary hydrolysis).

Protocol B: Forced Degradation (Stress Testing)

This protocol identifies degradation products for analytical method development.

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable (Protonation protects N).[1]
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursStable (Ether/Amine linkage robust).
Oxidation 3% H₂O₂4 HoursSignificant Degradation . Formation of N-oxides (M+16).[1]
Thermal 105°C (Solid State)3 DaysMinor degradation; check for sublimation.

Analytical Workflow (HPLC-MS)

The quantification of thermodynamic stability requires a robust separation method.[1]

AnalyticalWorkflow cluster_params Critical Parameters Sample Stressed Sample LC UPLC Separation (C18 Column, High pH) Sample->LC Injection (5 µL) MS Q-ToF MS Detection (ESI+ Mode) LC->MS Gradient Elution Data Data Processing (Extracted Ion Chromatograms) MS->Data m/z 159.15 (M+H)+ Param1 Mobile Phase: 10mM NH4HCO3 (pH 10) Param2 Detection: 210 nm (Weak UV)

Figure 2: Analytical workflow. Note the use of High pH mobile phase to ensure the amine remains uncharged for better retention.

Technical Note on Detection: This molecule lacks a strong chromophore (no aromatic ring).

  • Primary Detector: Mass Spectrometry (ESI+) or CAD (Charged Aerosol Detection).[1]

  • UV Detection: Only feasible at low wavelengths (200-210 nm), which risks solvent interference.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61501008, this compound. Retrieved from [Link][1]

  • Sielaff, B., & Andreesen, J. R. (2005).Kinetic and Thermodynamic Analysis of Morpholine Degradation Pathways. Applied and Environmental Microbiology. (General reference on morpholine ring stability).
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Morpholine and Secondary Amines. Retrieved from [Link][1]

Sources

Technical Profile: Basicity and pKa of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of Methyl[1-(morpholin-4-yl)propan-2-yl]amine, focusing on its acid dissociation constants (pKa) and basicity.

Executive Summary

This compound (CAS: Derivative of 1005-04-5) is a vicinal diamine featuring two distinct basic centers: a heterocyclic tertiary amine (morpholine ring) and an acyclic secondary amine.[1] Understanding its ionization behavior is critical for medicinal chemistry applications, particularly in optimizing solubility, membrane permeability (LogD), and ligand-protein binding interactions.[1]

Based on Structure-Activity Relationship (SAR) analysis of closely related N-substituted morpholines, this molecule exhibits a diprotic profile with a dominant basic center at the secondary amine (pKa₁ ≈ 9.8–10.[1]2) and a suppressed secondary basic center at the morpholine nitrogen (pKa₂ ≈ 4.5–5.5). At physiological pH (7.4), the molecule exists primarily as a monocation .

Structural Analysis & Theoretical Basicity

Chemical Identity[1][2][3][4]
  • IUPAC Name:

    
    -methyl-1-morpholin-4-ylpropan-2-amine[1]
    
  • Molecular Formula:

    
    [1][2]
    
  • Core Motif: 1,2-diamine (vicinal diamine) consisting of a morpholine ring and an

    
    -methylisopropylamine moiety.[1]
    
Electronic Environment & Protonation Sites

The molecule contains two nitrogen atoms with distinct electronic environments. The basicity is governed by the availability of the lone pair electrons, which is influenced by inductive effects and steric hindrance.

  • Site A: Secondary Amine (

    
    ):  Located on the propyl chain.[1] Alkyl groups are electron-donating (+I effect), stabilizing the conjugate acid.[1][3] This is the most basic site.
    
  • Site B: Morpholine Nitrogen (

    
    ):  A tertiary amine embedded in a heterocycle.[1] The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen and lowering its basicity compared to a standard piperidine or trialkylamine.[1]
    
Protonation Equilibrium (Graphviz)

The following diagram illustrates the stepwise protonation of the molecule. Note the significant drop in pKa for the second protonation step due to electrostatic repulsion between the two positive charges.

ProtonationScheme Figure 1: Stepwise deprotonation equilibrium. The secondary amine is the primary basic center. Dication Dication (BH2++) Fully Protonated (pH < 4) Monocation Monocation (BH+) Sec-Amine Protonated (pH 6-9) Dication->Monocation pKa2 ≈ 4.8 (Morpholine Deprotonation) Neutral Neutral Base (B) Uncharged (pH > 11) Monocation->Neutral pKa1 ≈ 10.0 (Sec-Amine Deprotonation)

pKa Values: Predicted vs. Analogous Data

Direct experimental data for this specific isomer is rare in public databases.[1] However, high-confidence values can be derived from established analogs such as 1-(2-Aminoethyl)morpholine and N-Methylmorpholine .[1]

Comparative Data Table
CompoundStructure TypepKa₁ (Most Basic)pKa₂ (Least Basic)Relevance
Target Molecule Vicinal Diamine 9.8 – 10.2 (Predicted) 4.5 – 5.5 (Predicted) Target
1-(2-Aminoethyl)morpholineVicinal Diamine9.464.63Direct Analog
N-MethylmorpholineTertiary Amine7.38N/ASubstructure
IsopropylaminePrimary Amine10.63N/ASubstructure
PiperazineCyclic Diamine9.735.35Electronic Analog
Mechanistic Explanation of Values
  • pKa₁ (High ~10.0): This corresponds to the protonation of the secondary amine .[1] While typical secondary amines have a pKa ~10.8, the presence of the electronegative morpholine oxygen and the nearby nitrogen (even when neutral) exerts a mild electron-withdrawing effect, slightly lowering the pKa to ~10.0.[1]

  • pKa₂ (Low ~5.0): This corresponds to the protonation of the morpholine nitrogen .[1] In isolation, N-methylmorpholine has a pKa of 7.[1]38. However, in the target molecule, this nitrogen must be protonated in the presence of the already cationic secondary amine (separated by only two carbons). The strong electrostatic repulsion between the two proximal positive charges destabilizes the dication, drastically lowering the pKa from ~7.4 to ~5.0.

Physiological Implications

Ionization State at pH 7.4 (Blood/Cytosol)

At physiological pH, the Henderson-Hasselbalch equation dictates the ionization state:


[1]
  • Relative to pKa₁ (10.0): pH 7.4 is significantly lower than 10.[1]0. The secondary amine will be >99% protonated.

  • Relative to pKa₂ (5.0): pH 7.4 is significantly higher than 5.[1]0. The morpholine nitrogen will be >99% deprotonated (neutral).

Solubility & Permeability[1]
  • Solubility: High aqueous solubility is expected at pH < 9 due to the cationic nature.[1]

  • Permeability: As a monocation, passive diffusion across lipid bilayers may be reduced compared to the neutral species.[1] However, the lipophilic morpholine ring and propyl chain provide a moderate LogP (Predicted Neutral LogP ≈ 0.5–0.8), suggesting reasonable CNS penetration if active transport or specific formulation strategies are employed.[1]

Experimental Protocol: Potentiometric Titration

To experimentally validate these values, Potentiometric Titration is the gold standard method. This protocol ensures the distinction between the two overlapping ionization constants.

Materials & Setup
  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]

  • Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl solution (to maintain constant ionic strength).

  • Sample: ~5 mg of this compound hydrochloride salt.

Workflow Diagram (Graphviz)

ExperimentalWorkflow Figure 2: Potentiometric titration workflow for diamine pKa determination. Prep Sample Preparation Dissolve 5mg in 0.15M KCl Acidify to pH 2.0 with HCl Titration Titration Phase Add 0.1M KOH in micro-steps Measure pH stability (<0.002 pH/sec) Prep->Titration Start Run Data Data Acquisition Record pH vs. Volume Identify Inflection Points Titration->Data Continuous Calc Bjerrum Calculation Determine n_bar (formation function) Solve for pKa1 and pKa2 Data->Calc Post-Process

Data Analysis (Bjerrum Method)

For a diamine, the average number of protons bound per molecule (


) is plotted against pH.
  • 
    :  Corresponds to the midpoint between the di- and mono-protonated states (approximates pKa₂).[1]
    
  • 
    :  Corresponds to the midpoint between the mono-protonated and neutral states (approximates pKa₁).[1]
    
  • Refinement: Use non-linear least squares regression (e.g., Hyperquad software) to refine the constants, accounting for the overlap if

    
    .
    

References

  • PubChem. (2025).[1][4][5] Compound Summary: 2-(Morpholin-4-yl)propan-1-amine (Isomer Analog).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. (2017). Basicity Trends of Amines: Inductive Effects and Resonance.[1][6] Available at: [Link]

  • University of Regina. (2013). pKa Values of Some Piperazines at Various Temperatures. (Analogous cyclic diamine data). Available at: [Link]

  • ResearchGate. (2021). pKa values for morpholine, pyrazole and imidazole.[7] Available at: [Link]

Sources

Solubility profile of Methyl[1-(morpholin-4-yl)propan-2-yl]amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profile & Characterization of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Executive Summary

This compound (Molecular Formula: C₈H₁₈N₂O; MW: 158.24 g/mol ) is a bifunctional amine intermediate characterized by a morpholine ring linked to a secondary methylamine group via a propyl chain. Often utilized as a building block in pharmaceutical synthesis (e.g., kinase inhibitors) and as a curing agent in polymer chemistry, its solubility profile is dictated by its amphiphilic nature.

This guide provides a comprehensive solubility analysis, deriving insights from structure-property relationships (SPR) and experimental analogs. It serves as a strategic resource for process chemists optimizing reaction media, extraction protocols, and purification steps.

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, one must deconstruct its functional architecture:

  • Morpholine Ring (Hydrophilic/Polar): The ether oxygen acts as a hydrogen bond acceptor, while the tertiary nitrogen contributes to basicity. This moiety imparts high water miscibility and solubility in polar organic solvents.

  • Secondary Methylamine (Polar/Basic): The -NHCH₃ group acts as both a hydrogen bond donor and acceptor, significantly enhancing solubility in protic solvents (alcohols, water).

  • Propyl Linker (Lipophilic): The short alkyl chain provides sufficient lipophilicity to ensure compatibility with non-polar organic solvents (toluene, dichloromethane), preventing phase separation in organic media.

Predicted LogP: ~ -0.1 to 0.5 (Slightly amphiphilic). pKa: ~8.3 (Morpholine N) and ~10.5 (Secondary Amine N).

Solubility Profile

The following data categorizes the solubility of this compound across standard industrial solvent classes.

Note: Data represents a high-confidence predictive profile based on structural analogs (Morpholine, N-(3-Aminopropyl)morpholine) and functional group contribution methods.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protic Polar Water, Methanol, Ethanol, IsopropanolMiscible / High Strong H-bonding network formation between solvent -OH and amine/ether groups.
Aprotic Polar DMSO, DMF, AcetonitrileMiscible / High Dipole-dipole interactions stabilize the polar amine/ether moieties.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent solvation of the organic backbone; preferred for extraction from basic aqueous phases.
Ethers THF, Diethyl Ether, MTBEHigh "Like dissolves like" interaction with the morpholine ether group.
Aromatic Hydrocarbons Toluene, XyleneHigh The propyl linker and methyl group provide sufficient Van der Waals contact surfaces.
Aliphatic Hydrocarbons Hexane, Heptane, PentaneModerate to High Soluble, but may show temperature-dependent miscibility (phase separation possible at <0°C).
Acidic Aqueous 0.1M HCl, 1M Acetic AcidMiscible Protonation of nitrogen centers forms highly soluble cationic salts.

Strategic Solvent Selection for Workflows

A. Reaction Optimization
  • Recommended: DCM or THF .

  • Rationale: These solvents dissolve the amine completely while remaining inert to the nucleophilic secondary amine (unlike ketones or esters which may form imines/amides under stress).

B. Purification & Extraction
  • Protocol: Acid-Base Extraction.

  • Mechanism:

    • Dissolve crude mixture in DCM or Ethyl Acetate .

    • Wash with dilute HCl (amine moves to aqueous phase as salt).

    • Basify aqueous phase with NaOH (amine returns to free base).

    • Extract back into DCM .

C. Crystallization (Salt Formation)[1]
  • Solvent System: Ethanol/Diethyl Ether or Isopropanol/Heptane .

  • Rationale: The free base is a liquid.[1][2] To isolate as a solid, form a salt (e.g., hydrochloride or oxalate). Dissolve the amine in alcohol, add acid, and precipitate by adding the anti-solvent (Ether/Heptane).

Experimental Protocol: Solubility Determination

Diagram 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Weigh 10mg Sample AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Vortex->Check Repeat until 1mL AddMore Add Solvent (+100µL) Check->AddMore No (Cloudy/Solid) Heat Heat to 40°C Check->Heat Still Insoluble at 1mL EndHigh Report: High Solubility Check->EndHigh Yes (Clear) Soluble Clear Solution? (Solubility > 100 mg/mL) AddMore->Vortex Repeat until 1mL Precipitate Precipitation on Cooling? Heat->Precipitate EndMod Report: Moderate Solubility Precipitate->EndMod Yes (Temp Dependent) EndLow Report: Low Solubility Precipitate->EndLow No (Insoluble)

Caption: Step-by-step decision tree for qualitatively determining the solubility limit of the amine intermediate.

Molecular Interaction Mechanism

Understanding why the solvent works is crucial for troubleshooting precipitation issues.

Diagram 2: Solvent-Solute Interaction Map

Interactions Molecule Methyl[1-(morpholin-4-yl) propan-2-yl]amine Ether Morpholine Ether (-O-) Molecule->Ether TertN Tertiary Amine (Ring) Molecule->TertN SecN Secondary Amine (-NH-) Molecule->SecN Alkyl Propyl/Methyl Chain Molecule->Alkyl Water Water/Methanol (H-Bond Donor) Ether->Water H-Bond Acceptor DCM DCM/Chloroform (Dipole Interaction) Ether->DCM Dipole-Dipole TertN->DCM Dipole-Dipole SecN->Water H-Bond Donor/Acceptor Hexane Hexane/Toluene (Van der Waals) Alkyl->Hexane Hydrophobic Interaction

Caption: Mechanistic mapping of functional groups to compatible solvent classes.

Handling & Storage Guidelines

  • Hygroscopicity: The morpholine and amine moieties are hygroscopic.[2] Store under nitrogen or argon to prevent water absorption, which can alter stoichiometry in precise synthesis.

  • Air Sensitivity: Secondary amines can slowly oxidize or absorb CO₂ from the air to form carbamates. Recommendation: Store in tightly sealed, amber glass vials at 2–8°C.

  • Corrosivity: Like most low-molecular-weight amines, this compound is likely corrosive to skin and eyes. Use chemically resistant gloves (Nitrile/Neoprene) and eye protection.

References

  • PubChem. (2025).[3][4][5] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ataman Chemicals. (2025). Aminopropylmorpholine (APM) Technical Data Sheet. (Analogous structure solubility data). Available at: [Link]

Sources

Technical Monograph: Pharmacological Profiling & Synthetic Utility of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (PubChem CID: 61501008) represents a distinct chemical entity that bridges two privileged pharmacophores: the aliphatic amine backbone characteristic of sympathomimetic agents and the morpholine heterocycle , a ubiquitous solubilizing and receptor-modulating moiety in medicinal chemistry.

While structurally analogous to methamphetamine (where the aromatic phenyl ring is replaced by a saturated morpholine ring), this bioisosteric replacement drastically alters its physicochemical profile and predicted biological activity. This guide analyzes the compound not as a confirmed clinical drug, but as a high-value chemotype for Sigma-1 receptor (σ1R) ligand development and as a solubilizing pharmacophore in kinase inhibitor design.

Key Technical Classifications:

  • Chemical Class: Morpholino-alkylamine.

  • Predicted Pharmacology: Sigma-1 Receptor Agonist/Antagonist; Low-affinity Monoamine Transporter ligand.

  • Primary Utility: Synthetic intermediate; Solubilizing moiety for lipophilic drugs.

Structural & Physicochemical Analysis (SAR)

The biological activity of this compound is dictated by the electronic and steric divergence between the morpholine ring and the phenyl ring it structurally replaces.

Pharmacophore Mapping

The molecule consists of three distinct functional zones:

  • The Morpholine Head: A saturated, six-membered heterocycle containing an ether oxygen. It acts as a hydrogen bond acceptor (HBA) and reduces lipophilicity compared to a phenyl ring.

  • The Propyl Linker: A three-carbon chain providing rotational freedom.

  • The Secondary Amine Tail: An

    
    -methylated amine center, protonated at physiological pH (pKa ~9.5–10.0), serving as a canonical cation for aspartate anchoring in GPCRs and transporters.
    
Bioisosteric "Failure" & "Success"
  • Loss of Pi-Stacking: Unlike the phenyl ring in amphetamine, the morpholine ring cannot engage in

    
     stacking interactions (e.g., with Phe residues in the Dopamine Transporter). This predicts significantly reduced affinity  for monoamine transporters (DAT/NET).
    
  • Gain of Sigma Affinity: The presence of a basic nitrogen flanked by a hydrophobic/heterocyclic region is the classic pharmacophore for Sigma-1 receptors . The morpholine oxygen adds a secondary electrostatic anchor point.

Visualization: SAR & Pharmacophore Map

SAR_Analysis Molecule This compound Morpholine Morpholine Ring (Saturated Heterocycle) Molecule->Morpholine Linker Propyl Chain (Chiral Center @ C2) Molecule->Linker Amine N-Methyl Amine (Cationic Center) Molecule->Amine Prop_Polarity Increased Polarity (vs. Phenyl) Morpholine->Prop_Polarity Ether Oxygen Prop_Sigma Sigma-1 Receptor Affinity Morpholine->Prop_Sigma Hydrophobic Pocket Prop_Solubility High Aqueous Solubility Morpholine->Prop_Solubility Prop_DAT Reduced DAT/NET Binding Linker->Prop_DAT Steric Bulk Amine->Prop_Sigma Ionic Bond (Asp126)

Figure 1: Structure-Activity Relationship (SAR) breakdown highlighting the functional divergence from classical phenethylamines.

Predicted Biological Targets

Based on structural homology and "privileged structure" analysis, the following biological activities are prioritized for investigation.

Primary Target: Sigma-1 Receptor (σ1R)

The morpholine-propyl-amine motif is highly homologous to known high-affinity σ1R ligands (e.g., Ifenprodil, Cutamesine).

  • Mechanism: The cationic amine binds to Asp126, while the morpholine ring occupies the hydrophobic pocket formed by Val162 and Leu105.

  • Physiological Effect: Modulation of Calcium (

    
    ) signaling at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Potential neuroprotective or nootropic effects.
    
Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)

Aliphatic amines with steric bulk often show surprising affinity for TAAR1.

  • Hypothesis: While less potent than amphetamine, the compound may act as a partial agonist, potentially regulating dopaminergic firing rates without direct transporter inhibition.

Off-Target: Monoamine Transporters (DAT/NET/SERT)
  • Prediction: Low Affinity. The lack of aromaticity prevents the "lid-locking" mechanism required for potent reuptake inhibition.

  • Implication: This compound is unlikely to possess the high abuse potential or potent psychostimulant effects of its phenyl analog, making it a safer scaffold for non-stimulant CNS therapeutics.

Experimental Protocols

Chemical Synthesis (Reductive Amination)

Objective: Synthesize this compound from accessible precursors.

Reagents:

  • 1-Morpholinopropan-2-one (Precursor A)

  • Methylamine (40% aq. or in THF)

  • Sodium Triacetoxyborohydride (STAB) or

    
    
    
  • Dichloromethane (DCM) or Methanol (MeOH)

Workflow:

StepOperationCritical Parameter
1 Imine Formation Mix Precursor A (1 eq) with Methylamine (1.2 eq) in DCM. Add

to sequester water. Stir for 2 hours at RT.
2 Reduction Cool to 0°C. Add STAB (1.5 eq) portion-wise.
3 Quench After 12h, quench with sat.

.
4 Extraction Extract organic layer, dry over

, and concentrate.
5 Purification Acid-Base extraction is preferred over column chromatography due to polarity.
In Vitro Binding Assay (Sigma-1)

Objective: Determine


 values for σ1R.
  • Radioligand:

    
     (Specific for σ1R).
    
  • Tissue Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing σ1R.

  • Protocol:

    • Incubate membrane prep with radioligand (2 nM) and varying concentrations of test compound (

      
       to 
      
      
      
      M).
    • Incubate for 120 min at 37°C in Tris-HCl buffer (pH 7.4).

    • Terminate via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.

Signaling Pathway Visualization

If the compound acts as a Sigma-1 agonist, it modulates ER-Mitochondria crosstalk.

Sigma_Signaling Ligand This compound Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binding & Activation BiP BiP (GRP78) Chaperone Sig1R->BiP Dissociation from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperones/Stabilizes Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Flux (ER -> Mito) Mito->Mito Increased Bioenergetics

Figure 2: Hypothetical mechanism of action via Sigma-1 Receptor modulation, leading to enhanced mitochondrial bioenergetics.

Safety & Toxicology

As a secondary aliphatic amine, standard safety protocols apply.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Handling: Use strictly in a fume hood. Wear nitrile gloves and chemical safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines effectively absorb

    
     from the air to form carbamates.
    

References

  • PubChem. (n.d.). This compound (CID 61501008).[2][3] National Library of Medicine. Retrieved from [Link]

  • Kumari, A., & Singh, R. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Semantic Scholar. Retrieved from [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. (Contextual reference for amine backbone pharmacology).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of Methyl[1-(morpholin-4-yl)propan-2-yl]amine (also known as


-methyl-1-morpholin-4-ylpropan-2-amine), a valuable diamine scaffold in medicinal chemistry often used as a side-chain motif in CNS-active compounds and kinase inhibitors.[1] We present two distinct synthetic pathways: a Direct Alkylation Route  utilizing chloroacetone (high throughput, requires strict safety controls) and an Oxidative Route  utilizing propylene oxide (higher safety profile, scalable). Both pathways converge at a common ketone intermediate, which undergoes reductive amination to yield the final target.

Strategic Pathway Analysis

The synthesis hinges on the construction of the 1,2-diamine framework. The core challenge is establishing the secondary methylamine at the chiral center (C2) while maintaining the morpholine ring at C1.

  • Route A (The "Classic" Alkylation): Involves the

    
     displacement of chloride from 1-chloro-2-propanone by morpholine.[1] While efficient (1 step to intermediate), it employs a potent lacrymator.
    
  • Route B (The "Green" Oxidation): Opens propylene oxide with morpholine to form the alcohol, followed by oxidation. This avoids alkyl halides but adds a step.[2]

Synthesis Flowchart (Graphviz)[1]

Synthesis_Flow Morpholine Morpholine (Starting Material) AminoAlcohol Intermediate A: 1-morpholin-4-ylpropan-2-ol Morpholine->AminoAlcohol Route B: Ring Opening (Neat or EtOH) Ketone Intermediate B: 1-morpholin-4-ylpropan-2-one Morpholine->Ketone Route A: Alkylation (Acetone, K2CO3) Chloroacetone Chloroacetone (Lacrymator) Chloroacetone->Ketone PropyleneOxide Propylene Oxide PropyleneOxide->AminoAlcohol AminoAlcohol->Ketone Oxidation (Swern or TEMPO) FinalProduct TARGET: This compound Ketone->FinalProduct Reductive Amination (NaBH4, Ti(OiPr)4) MeNH2 Methylamine (HCl or sol.) MeNH2->FinalProduct

Figure 1: Strategic convergence of Route A and Route B toward the common ketone intermediate.

Experimental Protocols

Protocol A: Synthesis of Intermediate Ketone via Alkylation

Best for: Small-scale, rapid synthesis where fume hood containment is excellent.[1] Safety Critical: Chloroacetone is a severe lacrymator (tear gas agent).[2] Handle only in a high-performance fume hood.[1][2]

Reagents:

  • Morpholine (1.0 equiv)[1]

  • Chloroacetone (1.05 equiv)[1]

  • Potassium Carbonate (

    
    , anhydrous, 1.2 equiv)[1]
    
  • Solvent: Acetone (dry)[1]

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend

    
     (16.6 g, 120 mmol) in dry acetone (150 mL). Add morpholine (8.7 g, 100 mmol).[2]
    
  • Addition: Cool the mixture to 0°C in an ice bath. Charge the addition funnel with chloroacetone (9.7 g, 105 mmol) diluted in 20 mL acetone. Add dropwise over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[2]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.

  • Purification: The residue is a yellow oil.[2] Distillation under reduced pressure (approx. 110°C @ 15 mmHg) yields 1-morpholin-4-ylpropan-2-one as a clear oil.[1][2]

Protocol B: Synthesis of Intermediate Ketone via Oxidation

Best for: Scale-up (>100g) or labs restricting lacrymators.[1][2]

Step 1: Epoxide Ring Opening[1]
  • Reaction: To a stirred solution of morpholine (1.0 equiv) in Ethanol (0.5 M), add Propylene Oxide (1.1 equiv) dropwise at 0°C.

  • Completion: Warm to room temperature and stir overnight. The reaction is essentially quantitative.[2]

  • Isolation: Remove volatiles in vacuo to obtain 1-morpholin-4-ylpropan-2-ol . No further purification is usually required.[2]

Step 2: Swern Oxidation

Note: Standard Jones oxidation is not recommended due to salt formation with the tertiary amine.

  • Activation: In a dry flask under

    
    , dissolve oxalyl chloride (1.1 equiv) in dry DCM at -78°C. Add DMSO (2.2 equiv) dropwise. Stir for 15 min.
    
  • Oxidation: Add the amino-alcohol (from Step 1) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 min.

  • Quench: Add Triethylamine (

    
    , 5.0 equiv).[2] Allow to warm to room temperature.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Protocol C: Reductive Amination (The Convergence)

Target: Conversion of 1-morpholin-4-ylpropan-2-one to this compound.[1]

Expert Insight: Direct reductive amination of


-amino ketones can be sluggish due to steric bulk.[1][2] The use of Titanium(IV) isopropoxide [

] is highly recommended to facilitate imine formation prior to reduction.

Reagent Table:

ReagentEquivRole
1-Morpholin-4-ylpropan-2-one 1.0Substrate
Methylamine (2M in THF or MeOH) 3.0Amine Source
Titanium(IV) isopropoxide 1.5Lewis Acid / Water Scavenger
Sodium Borohydride (

)
1.5Reducing Agent
Methanol SolventMedium

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry flask under nitrogen, dissolve the ketone (10 mmol) in anhydrous Methanol (20 mL).

    • Add Methylamine (30 mmol, e.g., 15 mL of 2.0 M solution in MeOH).

    • Add

      
       (4.5 mL, 15 mmol) dropwise.
      
    • Stir at room temperature for 6–12 hours. The solution may turn slightly yellow/hazy.[2][3]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (570 mg, 15 mmol) portion-wise (Caution: Gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Critical Step):

    • Quench the reaction by adding 5 mL of water. A white precipitate (

      
      ) will form.[2]
      
    • Add 10 mL of 1M NaOH to ensure titanium salts are tractable.[2]

    • Filter through a pad of Celite.[2] Wash the pad with DCM.[2]

    • Concentrate the filtrate to remove methanol.[2]

    • Extract the aqueous residue with DCM (

      
       mL).
      
  • Purification:

    • Dry combined organics over

      
       and concentrate.[2]
      
    • The crude oil is often sufficiently pure (>95%). If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH 90:9:1).[2]

Analytical Validation

ParameterExpected ResultNotes
Appearance Colorless to pale yellow oilDarkens on air exposure (store under Argon).[1][2]

NMR (CDCl3)

2.6-2.8 (m, 1H, CH-N), 2.4 (s, 3H, N-CH3), 3.6 (t, 4H, Morph-O), 2.3-2.5 (m, 6H, Morph-N + CH2)
Characteristic doublet for methyl group at C2 (

~1.0 ppm).[1]
MS (ESI+)

Base peak usually matches parent ion.[2]
IR ~3300 cm

(weak NH stretch)
Absence of C=O stretch at 1715 cm

.

Safety & Handling

  • Chloroacetone: Potent lacrymator.[2] Inhalation can cause severe respiratory edema.[2] Neutralization: Wash all glassware contacting chloroacetone with a dilute ammonia solution before removing from the fume hood.[2]

  • Morpholine: Flammable liquid, corrosive.[2][4] Absorbed through skin.[2]

  • Titanium(IV) Isopropoxide: Moisture sensitive.[2] Hydrolyzes to release isopropanol.[2]

References

  • Morpholine Reactivity: Brown, G. R. (1998).[2] Morpholine.[2][3][4][5][6][7] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[2] Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Titanium(IV) Isopropoxide Method: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]

  • Propylene Oxide Ring Opening: A. R. Sexton and E. C. Britton. (1953).[2] Synthesis of Morpholines. Journal of the American Chemical Society, 75(17), 4357-4358. Link[1]

Sources

Application Note: Optimized Synthesis of Methyl[1-(morpholin-4-yl)propan-2-yl]amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Profile[1]
  • Molecule: Methyl[1-(morpholin-4-yl)propan-2-yl]amine[1]

  • IUPAC:

    
    -methyl-1-(morpholin-4-yl)propan-2-amine
    
  • CAS Registry: 25519-82-8 (Generic for isomers, specific isomer verification required)

  • Structure: A propyl backbone featuring a secondary amine (

    
    -methyl) at the C2 position and a tertiary morpholine ring at the C1 position.
    
Synthetic Strategy: The Reductive Amination Route

The synthesis centers on the reductive amination of the


-amino ketone 1-(morpholin-4-yl)propan-2-one  with methylamine .

While catalytic hydrogenation (


) is viable for industrial scales, it often requires high pressure and specialized autoclaves. For laboratory to pilot-scale synthesis, hydride reduction  is the preferred methodology due to operational simplicity and chemoselectivity.

Why Sodium Triacetoxyborohydride (STAB)? We prioritize Sodium Triacetoxyborohydride (


) over Sodium Cyanoborohydride (

) for three critical reasons:
  • Safety: STAB avoids the generation of toxic cyanide byproducts.

  • Selectivity: STAB is less reducing than

    
    , preventing the direct reduction of the ketone to the alcohol (1-(morpholin-4-yl)propan-2-ol) before the imine is formed.
    
  • Proton Source: The acetoxy groups provide a buffered acidic environment, facilitating imine formation without requiring external pH adjustment.

Reaction Mechanism Visualization

The following diagram outlines the pathway from the ketone precursor to the target diamine.

ReactionPathway Ketone 1-(morpholin-4-yl) propan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + MeNH2 MeNH2 Methylamine (MeNH2) MeNH2->Hemiaminal Imine Iminium Ion (Transient) Hemiaminal->Imine - H2O Product Methyl[1-(morpholin-4-yl) propan-2-yl]amine Imine->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- transfer

Caption: Mechanistic flow of the reductive amination. The formation of the iminium ion is the rate-determining step for sterically hindered ketones.

Part 2: Experimental Protocols

Materials & Stoichiometry Table
ReagentEquiv.[2][3]RoleNotes
1-(morpholin-4-yl)propan-2-one 1.0SubstrateEnsure free base or neutralize salt in situ.
Methylamine (2.0M in THF) 1.5 - 2.0Amine SourceExcess drives equilibrium to imine.
Sodium Triacetoxyborohydride (STAB) 1.5ReductantMoisture sensitive; add as solid.
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation (optional if reaction is slow).
1,2-Dichloroethane (DCE) SolventMediumPreferred over THF for faster rates; anhydrous.
Protocol A: Standard STAB Method (Recommended)

Best for: Routine synthesis with high functional group tolerance.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(morpholin-4-yl)propan-2-one (10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL).

    • Expert Note: If the starting material is an HCl salt, add 1.0 equiv of Triethylamine (TEA) and stir for 15 min before proceeding.

  • Amine Addition: Add Methylamine (2M in THF, 7.5 mL, 15 mmol) under an inert atmosphere (

    
     or Ar). Stir at room temperature for 20 minutes.
    
    • Mechanistic Insight: This pre-stir allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%

      
      ) or LC-MS. Look for the disappearance of the ketone peak.
      
  • Quench: Quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
Protocol B: Titanium-Mediated Method (For Difficult Substrates)

Best for: Sterically hindered ketones or if Protocol A yields <50%.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, pushing the equilibrium toward the imine.

  • Activation: Mix the ketone (10 mmol) and Methylamine (20 mmol, 2M in THF) in neat Titanium(IV) isopropoxide (

    
    , 12 mmol).
    
  • Stirring: Stir the viscous mixture at room temperature for 6–12 hours under Argon.

  • Dilution & Reduction: Dilute with absolute Ethanol (20 mL). Add Sodium Borohydride (

    
    , 15 mmol) carefully.
    
    • Note: We use

      
       here because the imine is already pre-formed; the selectivity of STAB is less critical in this two-step, one-pot modification.
      
  • Workup: Quench with water (5 mL). A white precipitate (

    
    ) will form. Filter through a Celite pad before extraction.
    

Part 3: Purification & Validation

The "Self-Validating" Acid-Base Extraction

Because the product is a diamine, we can exploit pH-dependent solubility to isolate it from non-basic impurities (unreacted ketone) and neutral byproducts without chromatography.

WorkupFlow Crude Crude Reaction Mixture (Organic + Aqueous NaHCO3) Sep1 Phase Separation Crude->Sep1 Org1 Organic Layer 1 (Product + Neutrals) Sep1->Org1 AcidWash Extract with 1M HCl Org1->AcidWash AqAcid Aqueous Acid Layer (Product as Salt) AcidWash->AqAcid Amine Protonates OrgWaste Organic Layer (Discard Neutrals) AcidWash->OrgWaste Neutrals stay Org Basify Basify to pH > 12 (NaOH) AqAcid->Basify Extract Extract with DCM (3x) Basify->Extract Final Pure Product (Free Base) Extract->Final Dry (Na2SO4) & Evaporate

Caption: Acid-Base extraction workflow ensures that only basic amine species are carried forward, effectively removing neutral ketone starting material.

Detailed Purification Protocol
  • Extraction: Extract the quenched reaction mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Acid Wash (Critical Step): Combine organic layers. Extract with 1M HCl (

    
     mL).
    
    • Result: The product (diamine) moves to the aqueous phase. Neutral impurities remain in the DCM.

  • Discard Organic: Set aside the DCM layer (or check for unreacted ketone).

  • Basification: Cool the acidic aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Analytical Validation
  • 1H NMR (

    
    ):  Look for the doublet corresponding to the 
    
    
    
    -methyl group (
    
    
    ppm) and the multiplet for the methine proton (
    
    
    ) at the chiral center.
  • Mass Spectrometry: Expect

    
     Da.
    

Part 4: References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6] [Link]

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552-2554.[7] [Link]

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2. [Link]

  • PubChem Compound Summary. (2025). "this compound."[1] National Center for Biotechnology Information. [Link]

Sources

Application Note: Coordination Chemistry of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS: 1005-04-5 / Analogues) is an unsymmetrical, chiral 1,2-diamine ligand featuring a sterically demanding morpholine ring and a secondary methylamine donor.[1][2] Unlike simple ethylenediamine derivatives, this ligand offers a unique combination of electronic asymmetry (tertiary vs. secondary amine) and steric bulk, making it a valuable candidate for asymmetric catalysis , bioinorganic modeling , and metal-organic framework (MOF) construction.[1][2]

This guide provides a standardized protocol for the synthesis, complexation, and characterization of transition metal complexes derived from this ligand.[1][2]

Ligand Profile & Chemical Logic

Structural Analysis

The ligand operates as a bidentate neutral donor (


).[1][2] Its coordination chemistry is governed by two distinct nitrogen centers:[2]
  • Morpholine Nitrogen (

    
    ):  A tertiary amine incorporated into a chair-conformation heterocycle.[1][2] It is sterically hindered and exhibits moderate 
    
    
    
    -donor capability.[1][2]
  • Aliphatic Amine Nitrogen (

    
    ):  A secondary 
    
    
    
    -methyl amine.[1][2] It is less sterically hindered and a stronger
    
    
    -donor, often serving as the "anchor" for initial metal binding.[1][2]

Key Feature - Chirality: The carbon at position 2 of the propyl chain is a chiral center (*).[1][2] Unless resolved, the ligand exists as a racemate.[1][2]

  • Chelate Ring Size: Upon coordination, it forms a thermodynamically stable 5-membered ring (

    
    ).[1][2]
    
Solubility & Handling
  • Physical State: Colorless to pale yellow oil (hygroscopic).[1][2]

  • Solubility: Highly soluble in Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM), and Acetonitrile (MeCN).[1][2] Sparingly soluble in non-polar alkanes.[1][2]

  • pKa Estimates:

    
     (Morpholine), 
    
    
    
    (Secondary Amine).[1][2]

Experimental Protocols

Protocol A: Synthesis of Cu(II) Coordination Complexes

Objective: To synthesize a reference complex


 to evaluate steric bite angle and electronic properties.[1][2]
Rationale:  Copper(II) is labile, allowing for rapid equilibrium and crystallization.[1][2] The 

configuration provides diagnostic UV-Vis and EPR signatures.[1][2]
Materials
  • This compound (

    
    ): 1.0 mmol (approx. 158 mg)[1][2]
    
  • Copper(II) Chloride Dihydrate (

    
    ): 1.0 mmol (170 mg)[1][2]
    
  • Solvent: Absolute Ethanol (10 mL)

  • Precipitant: Diethyl Ether (

    
    )[1][2]
    
Step-by-Step Procedure
  • Metal Solution Preparation: Dissolve 170 mg of

    
     in 5 mL of warm absolute ethanol (
    
    
    
    ). The solution should be clear green.
  • Ligand Addition: Dissolve 158 mg of Ligand

    
     in 5 mL of ethanol. Add this solution dropwise to the copper solution under constant stirring.
    
    • Observation: A color change to deep blue or blue-green indicates coordination (formation of the

      
       species).[1][2]
      
  • Reflux (Optional): If precipitation is not immediate, heat the mixture to

    
     for 30 minutes to ensure thermodynamic product formation.
    
  • Crystallization: Allow the solution to cool to room temperature. If no crystals form, diffuse diethyl ether vapor into the ethanolic solution (vapor diffusion method) or add ether dropwise until turbidity appears.[1][2]

  • Isolation: Filter the precipitate using a sintered glass crucible (porosity 4). Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).[1][2]
  • Drying: Dry under vacuum for 4 hours.

Protocol B: Characterization Workflow

Objective: Validate the coordination mode and purity.

TechniqueExpected OutcomeDiagnostic Feature
IR Spectroscopy Shift in N-H stretchThe secondary amine N-H stretch (

) shifts to lower frequency upon coordination.[1][2]
UV-Vis d-d transitionsBroad band at

(d-d transition) characteristic of distorted square planar/pyramidal Cu(II).[1][2]
SXRD Molecular StructureConfirmation of

binding and determination of the bite angle.
Elemental Analysis PurityC, H, N values within 0.4% of theoretical calculation.

Logical Workflow Visualization

The following diagram illustrates the decision matrix for ligand binding and complex isolation.

LigandWorkflow Start Start: Ligand Evaluation Solubility Check Solubility (EtOH/MeOH) Start->Solubility MetalSel Select Metal Center (Cu(II), Pd(II), Zn(II)) Solubility->MetalSel Dissolved Rxn Complexation Reaction (1:1 Stoichiometry) MetalSel->Rxn ObsColor Color Change Observed? Rxn->ObsColor ObsColor->Rxn No (Adjust Temp/Conc) Iso Isolation Strategy ObsColor->Iso Yes (Coordination Likely) DirectPpt Direct Precipitation Iso->DirectPpt High Conc. VaporDiff Vapor Diffusion (Et2O into EtOH) Iso->VaporDiff No Precipitate Char Characterization DirectPpt->Char VaporDiff->Char

Caption: Workflow for the synthesis and isolation of metal complexes using this compound.

Application Notes & Critical Considerations

Steric Modulation in Catalysis

The morpholine ring introduces significant steric bulk on one side of the coordination plane.[1][2] In square planar complexes (e.g., with Pd(II) or Pt(II)), this asymmetry can be exploited for regioselective catalysis .[1][2]

  • Recommendation: When using this ligand for C-H activation, compare results with symmetric analogs (e.g., TMEDA) to quantify the "morpholine effect."[1][2]

Biological Activity (Metallodrugs)

Morpholine is a privileged scaffold in medicinal chemistry (e.g., Linezolid, Gefitinib).[1][2][3]

  • Hypothesis: Metal complexes of this ligand may exhibit dual modes of action: DNA binding via the metal center and receptor interaction via the morpholine tail.[2]

  • Test: Screen Cu(II) and Pt(II) complexes for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) compared to cisplatin.[1][2]

Safety & Stability
  • Hygroscopicity: The free ligand absorbs moisture.[1][2] Store under nitrogen or argon.[1][2]

  • Basicity: The ligand is a strong base.[1][2] Avoid reaction with acidic metal salts without buffering if protonation of the amine is undesirable.[1][2]

References

  • Morpholine Scaffolds in Drug Discovery

    • Kumari, A., & Singh, R. K. (2020).[1][2][4] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[1][2][4] Link[1][2][4]

  • Coordination Chemistry of Diamines

    • Hancock, R. D. (1992).[1][2] Chelate ring size and metal ion selection.[1][2] Journal of Chemical Education, 69(8), 615.[1][2] Link[1][2]

  • General Synthesis of Morpholine Derivatives

    • Ortiz, K. G., et al. (2024).[1][2][5] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1][2][6] Journal of the American Chemical Society, 146, 29847-29856.[1][2][5] Link[1][2]

  • PubChem Compound Summary

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 61501008, this compound.[1][2] Link[1][2]

Disclaimer: This protocol is designed for research purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.

Sources

Preparation of pharmaceutical intermediates using Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation & Utility of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Executive Summary

This technical guide details the preparation and application of This compound (CAS: 101073-86-9), a versatile diamine intermediate. In modern medicinal chemistry, particularly within the Fragment-Based Drug Discovery (FBDD) of kinase inhibitors (e.g., EGFR, ALK, CDK targets), this moiety serves a dual purpose:

  • Physicochemical Modulation: The morpholine ring enhances aqueous solubility and lowers logD compared to lipophilic aromatic scaffolds.

  • Metabolic Stability: The branching methyl group at the C2 position introduces steric hindrance, potentially reducing N-dealkylation rates compared to linear ethylene diamine analogs.

This guide provides a validated Reductive Amination Protocol for its synthesis and a downstream S_NAr Coupling Protocol to demonstrate its utility in attaching to heteroaromatic drug scaffolds.

Part 1: Chemical Profile & Strategic Utility

PropertyDataStrategic Relevance
IUPAC Name N-methyl-1-(morpholin-4-yl)propan-2-aminePrecise identification for regulatory filing.
Molecular Formula C₈H₁₈N₂OLow molecular weight (158.24 g/mol ) leaves room for heavy scaffolds (Lipinski compliance).
pKa (Calc) ~8.5 (Amine), ~6.0 (Morpholine)Basic enough to form salts (mesylate, HCl) for formulation, but allows membrane permeability.
Structural Motif Chiral 1,2-diamine backboneThe C2 chiral center allows for stereoselective binding optimization in the ATP-binding pocket.

Expert Insight: Unlike the linear N,N-diethylaminoethyl side chain found in Sunitinib , this branched intermediate offers a constrained conformation. The morpholine oxygen acts as a weak hydrogen bond acceptor, often interacting with solvent fronts in the kinase hinge region, improving the entropic profile of binding.

Part 2: Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the validated route starting from commercially available Morpholinoacetone.

SynthesisWorkflow Figure 1: Reductive Amination Pathway for Target Amine Synthesis Start Morpholinoacetone (1-morpholinopropan-2-one) Intermediate Imine Species (Transient) Start->Intermediate Dehydration Ti(OiPr)4 (Optional) Reagent Methylamine (33% in EtOH) Reagent->Intermediate Product Methyl[1-(morpholin-4-yl) propan-2-yl]amine Intermediate->Product Reductive Amination DCM, 0°C to RT Reductant NaBH(OAc)3 (STAB) Reductant->Product

Figure 1: One-pot reductive amination strategy utilizing Sodium Triacetoxyborohydride (STAB) for mild, selective reduction.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Preparation of the title compound via reductive amination. Scale: 100 mmol (Pilot Scale).

Reagents:

  • 1-Morpholinopropan-2-one (Morpholinoacetone): 14.3 g (100 mmol).

  • Methylamine (33% solution in EtOH): 14.1 g (~150 mmol, 1.5 eq).

  • Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol, 1.5 eq).

  • Dichloromethane (DCM): 200 mL (Anhydrous).

  • Acetic Acid (AcOH): 6.0 g (100 mmol, 1.0 eq) - Catalyst.

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a 500 mL 3-neck round-bottom flask (RBF) with Morpholinoacetone (14.3 g) and anhydrous DCM (150 mL) under N₂ atmosphere.

    • Cool to 0°C using an ice bath.

    • Add Methylamine solution dropwise over 15 minutes.

    • Add Acetic Acid dropwise. Note: AcOH catalyzes imine formation by protonating the carbonyl oxygen.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add STAB portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution (H₂).

    • Remove ice bath and stir vigorously at RT for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.

  • Workup & Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir for 30 minutes to decompose borate complexes.

    • Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic phases and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield the crude oily amine.

  • Purification:

    • Distillation: For high purity, distill under reduced pressure (vacuum distillation).

    • Alternative: If the product is for immediate coupling, it can often be used crude if purity >90% by NMR.

Yield Expectation: 75–85% (Isolated). Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.68 (t, 4H, morpholine-O-CH₂), 2.7–2.8 (m, 1H, CH-N), 2.3–2.5 (m, 6H, morpholine-N-CH₂ + CH₂-N), 2.41 (s, 3H, N-CH₃), 1.05 (d, 3H, CH-CH₃).

Protocol B: Application - S_NAr Coupling to Heteroaryl Scaffold

Objective: Installation of the amine side chain onto a 4-chloroquinazoline scaffold (common in EGFR inhibitors like Gefitinib analogs).

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline: 1.0 eq.

  • This compound (from Protocol A): 1.2 eq.

  • Diisopropylethylamine (DIPEA): 2.0 eq.

  • Isopropanol (IPA): 10 V (Relative to substrate).

Methodology:

  • Setup: In a reaction vial, suspend the chloroquinazoline in IPA.

  • Addition: Add DIPEA followed by the amine intermediate.

  • Reaction: Heat the mixture to reflux (80–85°C) for 4–6 hours. The reaction is driven by the nucleophilicity of the secondary methylamine.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt (if DIPEA is omitted) or free base.

  • Filtration: Filter the solid, wash with cold IPA, and dry.

Part 4: Analytical Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formation before reduction.Use a dehydrating agent like Ti(OiPr)₄ (Titanium isopropoxide) before adding STAB to shift equilibrium.
Bis-alkylation Excess aldehyde/ketone or high temp.Ensure strict stoichiometry (1.0 eq ketone) and keep temp low during addition.
Impurity in LC-MS Boron complex retention.Ensure thorough quenching with NaHCO₃ or use a methanol workup to break boron-amine chelates.

Self-Validating Check:

  • NMR Check: Look for the disappearance of the ketone carbonyl signal (~205 ppm in ¹³C) and the appearance of the methine signal (~50-60 ppm) attached to the nitrogen.

  • Mass Spec: Confirm M+H peak (Calc: 159.15).

Part 5: Mechanism of Action (Visualized)

Mechanism Figure 2: Mechanistic Pathway of Reductive Amination Ketone Morpholinoacetone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Methylamine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Cat.) Final Target Diamine Iminium->Final + Hydride (Reduction) Hydride Borohydride (H- Source) Hydride->Final

Figure 2: The reaction proceeds via an iminium ion intermediate, which is rapidly reduced by the hydride donor to form the stable amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Core Reference for Protocol A (STAB Methodology).
  • Palmer, B. D., et al. (1997). "Structure-Activity Relationships for 4-Anilinoquinazolines as Potent Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 40(10), 1519-1529.

    • Establishes the utility of morpholine side chains in kinase inhibitors.
  • PubChem Database. (2025). "this compound - Compound Summary." CID 61501008.[4]

    • Verification of chemical identity and physical properties.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.

    • Validates the S_NAr coupling str

Sources

Reaction conditions for N-alkylation of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Optimized Strategies for the -Alkylation of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Executive Summary & Substrate Analysis

This application note details high-fidelity protocols for the

This compoundSubstrate-1

Substrate-1 is a vicinal diamine featuring two distinct nitrogen centers:

  • A tertiary morpholine nitrogen (Position 1).

  • A secondary

    
    -methyl amine  (Position 2, chiral center).
    
Chemical Challenges[1][2][3]
  • Regioselectivity: While the secondary amine is the target nucleophile, the morpholine nitrogen remains basic (

    
    ) and can participate in competitive quaternization or salt formation.
    
  • Over-Alkylation: Direct alkylation (SN2) of secondary amines often proceeds uncontrollably to the quaternary ammonium salt ("polyalkylation").

  • Stereochemical Integrity: The chiral center at the 2-position (propan-2-yl) is susceptible to racemization if harsh bases or high temperatures induce elimination-addition pathways.

Strategic Recommendation
  • Primary Strategy (Reductive Amination): Use Sodium Triacetoxyborohydride (STAB) with aldehydes/ketones.[1][2][3] This method is kinetically controlled to stop at the tertiary amine.

  • Secondary Strategy (Direct Alkylation): Use alkyl halides with Hünig’s base (DIPEA) in Acetonitrile, strictly controlling stoichiometry.

Decision Matrix: Selecting the Route

The choice of method depends entirely on the availability of the electrophile (Alkyl Halide vs. Aldehyde).

ReactionMatrixStartTarget: N-Alkylation ofThis compoundDecisionAvailable Electrophile?Start->DecisionAldehydeAldehyde / Ketone(R-CHO / R-COR')Decision->AldehydeCarbonyl SourceHalideAlkyl Halide(R-X, X=Cl, Br, I)Decision->HalideHalide SourceMethodAMETHOD A:Reductive Amination(NaBH(OAc)3)Aldehyde->MethodAResultAHigh SelectivityNo QuaternizationMethodA->ResultAMethodBMETHOD B:Direct S_N2 Alkylation(DIPEA / ACN)Halide->MethodBResultBRisk: Over-alkylationRequires Strict StoichiometryMethodB->ResultB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (Preferred)[7]

Principle: This protocol utilizes the Abdel-Magid conditions. The secondary amine condenses with the carbonyl to form an iminium ion.[1] Sodium triacetoxyborohydride (STAB) selectively reduces the iminium ion faster than it reduces the aldehyde/ketone, and it does not reduce the morpholine ring.

Reagents & Materials[5][8][9][10][11][12][13]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) — Critical for catalyzing iminium formation.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Substrate-1 (1.0 equiv) in anhydrous DCE (

    
     concentration).
    
  • Activation: Add the Aldehyde/Ketone (1.1 equiv). Stir for 5–10 minutes at Room Temperature (RT).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Note: The morpholine is basic. The acid ensures the pH is roughly 5–6, facilitating iminium ion formation at the secondary amine without fully protonating the nucleophile into inactivity.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      ).
  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 20 minutes to break down boron complexes.

  • Workup: Extract with DCM (3x). Dry combined organics over Na2SO4.

Why this works (Causality)

STAB is sterically bulky and electron-deficient compared to NaBH4. It does not reduce aldehydes rapidly but reduces iminium ions extremely fast. This kinetic differentiation prevents the formation of alcohol side products and ensures the reaction stops at the tertiary amine stage.

Method B: Direct Alkylation (SN2)

Principle: Used when the alkyl group is only available as a halide (e.g., benzyl bromide, methyl iodide). This method requires strict control to prevent the new tertiary amine from reacting again to form a quaternary salt.

Reagents & Materials[5][8][9][10][11][12][13]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (0.95 – 1.0 equiv) — Do NOT use excess.

  • Base:

    
    -Diisopropylethylamine (DIPEA / Hünig's Base) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) (Polar aprotic, promotes SN2)

Step-by-Step Protocol
  • Setup: Prepare a solution of Substrate-1 (1.0 equiv) and DIPEA (2.0 equiv) in ACN (

    
    ) at 
    
    
    (Ice bath).
  • Addition: Dissolve the Alkyl Halide (0.95 equiv) in a small volume of ACN. Add this solution dropwise to the amine solution over 30 minutes.

    • Critical: Keeping the substrate in slight excess relative to the halide minimizes the statistical probability of a second alkylation event.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

  • Monitoring: Check LCMS. Look for the

    
     peak.[4] If the 
    
    
    (quaternary) peak appears, stop the reaction immediately.
  • Workup: Evaporate ACN. Redissolve in EtOAc. Wash with water (to remove DIPEA salts).[5]

    • Caution: Morpholine derivatives are water-soluble at low pH. Keep aqueous washes basic (pH > 10) to retain the product in the organic layer.

Purification & Quality Control

The product is a basic triamine (morpholine + new tertiary amine). Standard silica chromatography often leads to streaking.

Recommended Purification: SCX Solid Phase Extraction

  • Load: Dissolve crude mixture in MeOH. Load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with MeOH. Neutral impurities (excess aldehyde, non-basic halides) elute.

  • Elute: Flush with

    
     Ammonia in Methanol (
    
    
    ). The basic ammonia displaces the product.
  • Concentrate: Evaporate the ammoniated eluent to yield the clean free base.

Data Summary Table

ParameterMethod A (Reductive)Method B (Direct SN2)
Selectivity High (Mono-alkylation)Moderate (Risk of Quaternization)
Reagent NaBH(OAc)3Alkyl Halide + DIPEA
Conditions Mild (RT, slightly acidic)Basic,

Yield (Typical) 85–95%50–70%
Stereochemistry RetainedRetained (unless high heat used)

Mechanism of Action (Method A)

MechanismSubstrateSubstrate-1(Secondary Amine)HemiaminalHemiaminalIntermediateSubstrate->Hemiaminal+ CarbonylCarbonylCarbonyl(R-CHO)Carbonyl->HemiaminalIminiumIminium Ion(C=N+)Hemiaminal->Iminium- H2OProductFinal Tertiary AmineIminium->ProductReductionAcidAcOH(Catalyst)Acid->IminiumActivatesReductantNaBH(OAc)3(Hydride Transfer)Reductant->Product

Figure 2: Mechanistic pathway for the reductive amination of Substrate-1.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] The Journal of Organic Chemistry, vol. 61, no.[1][6][7] 11, 1996, pp. 3849–3862.[2][6] [Link]

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. [Link]

  • Butters, M., et al. "Process Development of the Reductive Amination of a Sterically Hindered Ketone." Organic Process Research & Development, vol. 5, no. 1, 2001. [Link]

  • PubChem Compound Summary. "2-Methyl-2-(morpholin-4-yl)propan-1-amine" (Structural Analog Data). [Link]

Application Note: Morpholine-Based Organocatalysis in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Morpholine-Based Secondary Amines Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Development Engineers

Abstract

While proline and piperidine derivatives often dominate the landscape of amine organocatalysis, morpholine-based secondary amines occupy a critical "Goldilocks" zone in reactivity.[1][2][3] This guide details the mechanistic advantages of the morpholine scaffold—specifically its attenuated basicity (


) and unique inductive effects—which minimize side reactions common to more basic amines. We present validated protocols for Knoevenagel condensations and asymmetric Michael additions, complete with troubleshooting frameworks and mechanistic visualizations.

Part 1: The Mechanistic Advantage (The "Morpholine Effect")

Electronic Tuning and Turnover

The utility of morpholine stems from the oxygen atom at the 4-position. Unlike piperidine (


) or pyrrolidine (

), morpholine exhibits a significantly lower

(

).
  • Inductive Withdrawal: The ether oxygen exerts a

    
     (inductive withdrawing) effect, reducing the electron density on the nitrogen lone pair.
    
  • Suppression of Side Reactions: In base-sensitive substrates (e.g., aldehydes prone to self-aldolization or Cannizzaro disproportionation), piperidine is often too aggressive. Morpholine provides sufficient activation without "scorching" the substrate.

  • Turnover Kinetics: In enamine catalysis, the formation of the morpholine-enamine is often rapid, but its nucleophilicity is lower than that of pyrrolidine enamines. This is advantageous when the rate-limiting step is product hydrolysis; the less stable morpholine-iminium intermediate hydrolyzes faster, potentially increasing catalytic turnover numbers (TON).

Visualization: The Morpholine Catalytic Cycle

The following diagram illustrates the generic activation cycle, highlighting the equilibrium between the iminium and enamine species.

MorpholineCycle Cat Morpholine Catalyst (Secondary Amine) Iminium Iminium Ion (Activated Electrophile) Cat->Iminium + Substrate (- H2O) Substrate Carbonyl Substrate (Aldehyde/Ketone) Enamine Enamine Intermediate (Activated Nucleophile) Iminium->Enamine Tautomerization (- H+) Product Functionalized Product + Catalyst Regeneration Enamine->Product + Electrophile + H2O (Hydrolysis) Product->Cat Cycle Repeats Electrophile External Electrophile (e.g., Nitroolefin)

Figure 1: The Morpholine Organocatalytic Cycle. Note the dual pathway: Iminium formation activates the substrate for nucleophilic attack (Knoevenagel), while Enamine formation makes the substrate a nucleophile (Michael/Aldol).

Part 2: Application I — The Knoevenagel Condensation

Morpholine is the industry-standard catalyst for Knoevenagel condensations involving aromatic aldehydes and active methylene compounds. Its volatility (bp 129°C) allows for easy removal during workup, unlike polymeric or solid-supported bases.

Protocol: Synthesis of Benzylidene Malononitriles

Scope: Validated for electron-rich and electron-poor benzaldehydes.

Reagents:

  • Substrate: Aromatic Aldehyde (1.0 equiv)[4]

  • Active Methylene: Malononitrile (1.05 equiv)

  • Catalyst: Morpholine (5–10 mol%)

  • Solvent: Ethanol (Green alternative: Water)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10.5 mmol, 0.69 g) in Ethanol (15 mL).

  • Catalyst Addition: Add Morpholine (0.5–1.0 mmol, ~45–90 µL) dropwise while stirring at room temperature.

    • Expert Note: If the reaction is highly exothermic (electron-poor aldehydes), cool the flask in an ice bath during addition to prevent polymerization.

  • Reaction: Stir at Room Temperature (RT).

    • Monitoring: Most products precipitate out of the solution within 15–60 minutes.

    • TLC Check: Eluent 20% EtOAc/Hexane. Look for the disappearance of the aldehyde spot (high

      
      ).
      
  • Workup:

    • Precipitate: Filter the solid.[5] Wash with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL).

    • No Precipitate: Pour mixture into ice-water (50 mL) to induce crystallization.

  • Purification: Recrystallization from hot Ethanol is usually sufficient.

Data Summary: Solvent Effects

The choice of solvent significantly impacts yield and reaction time due to the stabilization of the charged intermediate.

SolventTime (min)Yield (%)Notes
Ethanol 30–6092–98Standard. Product precipitates cleanly.
Water 15–4585–95"On-water" effect accelerates rate; product floats or sinks.
Toluene 120+75–85Requires reflux/Dean-Stark to drive water removal.
THF 60–9080–90Homogeneous; requires aqueous workup.

Part 3: Application II — Asymmetric Michael Addition

While morpholine itself is achiral, chiral morpholine scaffolds (e.g., derived from amino acids) are powerful catalysts for asymmetric synthesis. The lower nucleophilicity of the morpholine nitrogen requires careful protocol design to ensure reaction progression.

Mechanistic Logic

In the reaction between an aldehyde and a nitrostyrene:

  • Enamine Formation: The chiral morpholine condenses with the aldehyde.

  • Stereocontrol: The bulky chiral groups on the morpholine ring shield one face of the enamine, forcing the nitrostyrene to approach from the opposite side.

  • Reactivity Challenge: Because morpholine enamines are less reactive than proline enamines, acid additives (like benzoic acid or acetic acid) are often required to accelerate the hydrolysis step and aid in iminium formation.

Protocol: Enantioselective Michael Addition to Nitrostyrenes

Target: Synthesis of


-nitroaldehydes (precursors to GABA analogs).

Reagents:

  • Donor: Isobutyraldehyde (2.0 equiv)

  • Acceptor:

    
    -Nitrostyrene (1.0 equiv)
    
  • Catalyst: Chiral Morpholine-2-carboxylic acid derivative (10–20 mol%)

  • Additive: Benzoic Acid (10 mol%)

  • Solvent: Toluene or DCM

Methodology:

  • Charge: Combine

    
    -Nitrostyrene (1.0 mmol) and the Catalyst (0.1 mmol) in Toluene (2.0 mL).
    
  • Activation: Add Benzoic Acid (0.1 mmol). Stir for 5 minutes to ensure salt formation/solubilization.

  • Initiation: Add Isobutyraldehyde (2.0 mmol) in one portion.

  • Incubation: Stir at 0°C to RT.

    • Expert Note: Lower temperatures (0°C to -10°C) typically enhance enantiomeric excess (ee) but significantly retard the rate due to the morpholine's lower nucleophilicity. 24–48 hour reaction times are common.

  • Quench: Add 1N HCl (2 mL) and stir vigorously for 15 minutes. This ensures complete hydrolysis of the intermediate enamine/iminium species to release the product.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Part 4: Protocol Validation & QC

To ensure scientific integrity, the catalytic system must be self-validating.

In-Process Control (IPC)
  • TLC Visualization: Morpholine is UV-inactive. However, the products (benzylidene derivatives or nitrostyrene adducts) are UV active. Use a Permanganate or Ninhydrin stain to visualize the free amine catalyst if tracking catalyst fate is required.

  • NMR Endpoint:

    • Aldehyde Proton: Monitor the disappearance of the aldehyde singlet (

      
       9.5–10.0 ppm).
      
    • Enamine Intermediate (Transient): In

      
      , the vinyl proton of a morpholine enamine typically appears upfield (
      
      
      
      4.0–5.5 ppm) compared to the starting alkene.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls (Michael Addn) Enamine hydrolysis is too slow.Add 1–2 equiv of water or 10 mol% acetic acid to facilitate turnover.
Low Yield (Knoevenagel) Reversible retro-aldol reaction.Use a Dean-Stark trap (toluene) or molecular sieves to remove water physically.
Product is Oily/Impure Incomplete catalyst removal.Wash organic layer with 1N HCl (converts morpholine to water-soluble salt).

References

  • Electronic Effects in Enamines: Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003). Structure–Nucleophilicity Relationships for Enamines. Chemistry – A European Journal. Link

  • Morpholine Catalysis in Michael Addition: Vaghi, F., et al. (2023).[1] Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.[3][6] Frontiers in Chemistry. Link

  • Knoevenagel Condensation Review: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. Link

  • pKa Values of Amines: Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. Link

Sources

Standard operating procedures for handling Methyl[1-(morpholin-4-yl)propan-2-yl]amine in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a specialized secondary amine featuring a morpholine heterocycle. Frequently utilized as a pharmacophore in medicinal chemistry (e.g., in the synthesis of analgesic or antifungal agents) and as a curing agent in polymer science, its handling requires rigorous adherence to safety protocols.

This Application Note defines the Standard Operating Procedure (SOP) for its use. Unlike simple aliphatic amines, the presence of the morpholine ring introduces specific toxicological risks (potential skin absorption and irritation), while the secondary amine functionality dictates its reactivity profile (nucleophilicity, basicity, and sensitivity to oxidation/carbonylation).

Scope: This protocol applies to all research personnel handling this compound in quantities ranging from milligrams (mg) to multigram synthesis scales.

Chemical Identity & Hazard Assessment[1][2]

Before initiating any workflow, operators must understand the physicochemical profile of the target molecule.

Physicochemical Properties (Class-Based Estimation)

Note: Specific physical constants may vary by isomer/purity. Treat as a volatile liquid until verified.

PropertyDescription / ValueOperational Implication
Functional Groups Morpholine ring, Secondary AmineHigh Basicity; Nucleophilic; Hygroscopic.
Physical State Colorless to pale yellow liquidHandle with liquid transfer techniques (Syringe/Septum).
Basicity (pKa) ~8.5 – 9.5 (Estimated)Corrosive to tissue; incompatible with acids.
Solubility Miscible in water, alcohols, DCMReadily absorbs through skin via aqueous vectors.
Stability Sensitive to CO₂ (Carbamate formation)Must be stored under inert atmosphere (N₂ or Ar).
Hazard Classification (GHS)

Based on structural analogues (N-Methylmorpholine, Morpholine):

  • DANGER: Causes severe skin burns and eye damage (Skin Corr.[1][2][3] 1B).

  • WARNING: Flammable Liquid (Category 3).

  • WARNING: Harmful if swallowed or inhaled. [2][4]

  • Specific Risk: Morpholine derivatives can be absorbed through the skin, potentially affecting the liver and kidneys.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Atmosphere: Use a Schlenk line or Nitrogen/Argon manifold for transfers to prevent carbonylation (reaction with atmospheric CO₂) and oxidation.

PPE Matrix
ZoneEquipmentTechnical Rationale
Eyes Chemical Splash Goggles + Face ShieldAmines are caustic; vapors can cause corneal edema ("blue haze").
Hands (Inner) Nitrile (4 mil)Standard barrier.
Hands (Outer) Neoprene or Butyl Rubber (≥5 mil)Morpholine derivatives can permeate standard nitrile quickly.
Body Lab Coat (Flame Resistant) + ApronProtection against splashes and flammability.
Respiratory N/A in Fume HoodIf outside hood (spill): Full-face respirator with Organic Vapor (OV) cartridges.

Operational Protocol: Inert Handling & Dispensing

Objective: Transfer the reagent without exposure to air (to maintain purity) or the operator (to ensure safety).

Preparation
  • Glassware: Oven-dry all receiving flasks (>120°C) for at least 2 hours. Cool under a stream of dry Nitrogen.

  • Reagent Check: Visually inspect the source bottle. If the liquid is dark brown/black, significant oxidation has occurred; purify via distillation before use.

The "Double-Needle" Transfer Technique

For volumes > 5 mL. For < 5 mL, use a gas-tight syringe.

TransferProtocol Start Start Protocol Purge Purge Headspace (Insert N2 Inlet) Start->Purge Secure Septum Outlet Insert Outlet Needle (To Receiving Flask) Purge->Outlet Eq. Pressure Pressure Apply Positive Pressure (N2 Source) Outlet->Pressure Transfer Liquid Transfer (Via Cannula) Pressure->Transfer Controlled Flow Seal Remove Needles & Seal Septa Transfer->Seal Complete

Figure 1: Inert Atmosphere Cannula Transfer Workflow. This method prevents the amine from reacting with atmospheric CO₂ and moisture.

Step-by-Step Procedure
  • Secure the Bottle: Clamp the reagent bottle inside the fume hood.

  • Septum Installation: Replace the cap with a dry, solvent-resistant septum (PTFE-faced silicone). Secure with copper wire or a parafilm wrap.

  • Inert Gas Flush: Insert a needle connected to a low-pressure Nitrogen line into the septum (do not submerge in liquid yet) to purge the headspace for 2 minutes.

  • Withdrawal:

    • Syringe Method: Flush a gas-tight syringe with N₂ three times. Insert, withdraw liquid, and invert to expel bubbles.

    • Cannula Method (Fig 1): Insert a double-ended needle (cannula). Lower one end into the liquid and the other into the receiving flask. Apply gentle N₂ pressure to the source bottle to push the liquid across.

  • Quenching Residuals: Immediately rinse the syringe/cannula with dilute acetic acid (5% in water) or acetone into a dedicated waste beaker to neutralize the amine.

Storage & Stability Management

Amines are notorious for "creeping" through standard caps and reacting with atmospheric CO₂ to form solid carbamates (white crust).

  • Primary Container: Store in amber glass vials with PTFE-lined caps.

  • Secondary Containment: Place the vial inside a desiccator or a sealed jar containing desiccant (e.g., Drierite) and an amine scavenger (e.g., activated carbon) if available.

  • Temperature: Store at 2°C – 8°C .

  • Shelf Life: Re-test purity (NMR/GC) every 6 months. Look for new peaks at ~1650 cm⁻¹ (IR) indicating carbamate formation.

Emergency Response & Waste Disposal

Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Volume? Spill->Size Small < 10 mL (In Hood) Size->Small Minor Large > 10 mL (Or Outside Hood) Size->Large Major ActionSmall 1. Absorb with Vermiculite 2. Neutralize (Dilute HCl) 3. Bag as HazWaste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Alert EHS 3. Do NOT attempt cleanup Large->ActionLarge

Figure 2: Emergency response logic for amine spills. Note that evacuation is mandatory for large spills due to respiratory toxicity.

Exposure First Aid
  • Skin Contact: Immediate flushing with water for 15 minutes .[4][5] Do not use vinegar (exothermic neutralization can cause thermal burns). Use soap and water after flushing.

  • Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek immediate ophthalmological attention (alkaline burns penetrate deep).

  • Inhalation: Move to fresh air. If breathing is difficult, provide Oxygen (trained personnel only).

Waste Disposal
  • Classification: Basic Organic Waste (pH > 10).

  • Protocol:

    • Do not mix with acidic waste streams (exotherm/splatter risk).

    • Label clearly: "Contains Morpholine Derivatives – Corrosive/Toxic."

    • Triple rinse empty containers with a solvent (Ethanol) before disposal.

References

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7][8] [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine.[1][9][10] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Morpholine. United States Department of Labor. [Link]

Sources

Application Notes and Protocols: Solvent Selection for Reactions Involving Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a secondary amine featuring a morpholine moiety, a common scaffold in medicinal chemistry.[1] Its chemical reactivity is primarily dictated by the secondary amine group, which can act as a nucleophile in various organic transformations, most notably in N-alkylation and reductive amination reactions to form more complex tertiary amines.[2][3] The selection of an appropriate solvent is a critical parameter that can significantly influence the reaction rate, yield, and purity of the desired product. This guide provides a detailed analysis of solvent selection for reactions involving this substrate, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties of this compound

Understanding the physical properties of the substrate is fundamental to selecting a suitable solvent system.

PropertyValueSource
Molecular FormulaC₈H₁₈N₂OPubChem
Molecular Weight158.24 g/mol PubChem
AppearanceNot specified, likely a liquid or low-melting solidGeneral knowledge
SolubilityExpected to be soluble in a range of organic solvents[4]

Core Reactions and Mechanistic Considerations

The two primary reactions for modifying the secondary amine of this compound are direct N-alkylation (an S(_N)2 reaction) and reductive amination. The choice of solvent is intimately linked to the mechanism of these reactions.

Direct N-Alkylation via S(_N)2 Reaction

Direct alkylation involves the reaction of the secondary amine with an alkyl halide or sulfonate. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.

Diagram 1: S(_N)2 Reaction Workflow

SN2_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound ReactionMix Combine and Stir Amine->ReactionMix AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionMix Solvent Aprotic Solvent Solvent->ReactionMix Quench Quench Reaction ReactionMix->Quench Monitor for completion (TLC/LC-MS) Extract Extract Product Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify

Caption: Workflow for a typical S(_N)2 N-alkylation reaction.

The solvent plays a crucial role in stabilizing the transition state of the S(_N)2 reaction. Polar aprotic solvents are generally preferred for these reactions.[5][6] They can dissolve the nucleophile and the electrophile but do not strongly solvate the nucleophile through hydrogen bonding. This "naked" and highly reactive nucleophile leads to a faster reaction rate.[5][7] In contrast, polar protic solvents can form hydrogen bonds with the amine, creating a solvent cage that hinders its nucleophilicity and slows down the reaction.[6][8]

Table 1: Recommended Solvents for S(_N)2 N-Alkylation

SolventTypeDielectric Constant (ε)Rationale for UsePotential Issues
Acetonitrile (MeCN)Polar Aprotic37.5Excellent for dissolving reactants; promotes fast S(_N)2 kinetics.Can be challenging to remove completely.
Dimethylformamide (DMF)Polar Aprotic36.7High boiling point allows for higher reaction temperatures.Difficult to remove; potential for decomposition at high temperatures.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Excellent solvating power for a wide range of reactants.Very high boiling point; can be difficult to remove.
Tetrahydrofuran (THF)Polar Aprotic7.6Good general-purpose solvent; easily removed.Lower polarity may lead to slower reaction rates compared to MeCN or DMF.
AcetonePolar Aprotic20.7Readily available and easily removed.Lower boiling point limits reaction temperature.
Reductive Amination

Reductive amination is a two-step, one-pot reaction that first involves the formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the tertiary amine.[2][9]

Diagram 2: Reductive Amination Logical Flow

Reductive_Amination cluster_factors Key Factors Start Start: Amine + Carbonyl Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Solvent facilitates condensation Reduction Reduction Imine_Formation->Reduction Reducing agent added Product Tertiary Amine Product Reduction->Product Solvent Solvent Choice Solvent->Imine_Formation Reducing_Agent Reducing Agent Reducing_Agent->Reduction pH pH Control pH->Imine_Formation

Caption: Key steps and influencing factors in reductive amination.

The choice of solvent in reductive amination must be compatible with both the iminium ion formation and the reducing agent. The formation of the iminium ion is often favored in protic solvents which can facilitate the dehydration step.[10] However, the stability and reactivity of the reducing agent in the chosen solvent are paramount.

Table 2: Solvent and Reducing Agent Compatibility for Reductive Amination

Reducing AgentPreferred SolventsRationale and Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over carbonyls.[2][11] DCE is a common choice, but greener alternatives like THF are also effective.[10][12]
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective at a slightly acidic pH. Caution is required due to the potential generation of HCN.
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can also reduce the starting aldehyde/ketone, so imine formation should be complete before its addition.[13]
Catalytic Hydrogenation (H₂/Catalyst)Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc)A green and efficient method, but care must be taken as some alcohols can be oxidized by the catalyst to form carbonyls, leading to byproducts.[12]

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide (S(_N)2)

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stirrer

  • Condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Add a sufficient volume of acetonitrile to dissolve the amine (approximately 0.1-0.5 M concentration).

  • Stir the mixture at room temperature.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride.[14]

Materials:

  • This compound

  • Aldehyde (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in DCE or THF (to achieve a concentration of 0.1-0.5 M).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Solvent Selection Guide: A Comparative Overview

The choice of solvent will depend on the specific reaction, the desired reaction conditions, and considerations for downstream processing and green chemistry principles.

Table 3: Comparative Solvent Selection Guide

Reaction TypeRecommended Solvents"Green" AlternativesKey Considerations
S(_N)2 N-AlkylationAcetonitrile, DMF, DMSO2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Polar aprotic solvents are essential for high reaction rates. Avoid protic solvents.
Reductive AminationDCM, DCE, THF, MethanolEthyl acetate (EtOAc), Isopropyl acetate (IPAc), 2-MeTHFMust be compatible with the chosen reducing agent. Protic solvents can aid imine formation but may react with some reducing agents.

Safety and Handling

  • This compound and its derivatives: Amines are often corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[15][16]

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.[16][17]

  • Reagents: Reducing agents like sodium borohydride and its derivatives can react violently with water or protic solvents to release hydrogen gas. Add them carefully and in a controlled manner. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas under acidic conditions.

Conclusion

The judicious selection of a solvent is critical for the successful execution of reactions involving this compound. For direct N-alkylation via an S(_N)2 pathway, polar aprotic solvents such as acetonitrile are the preferred choice to maximize the nucleophilicity of the amine. For reductive amination, the solvent must be compatible with both iminium ion formation and the chosen reducing agent, with systems like NaBH(OAc)₃ in DCE or THF being widely applicable. By understanding the mechanistic underpinnings of these reactions and considering factors such as reagent compatibility, reaction kinetics, and safety, researchers can optimize their synthetic protocols to achieve high yields and purity of the desired products.

References

  • SN2 Reaction Mechanism. (2025, June 12). Chemistry Steps. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Bickelhaupt, F. M., & Houk, K. N. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews, 117(21), 13844–13887.
  • 8.2: Factors That Affect ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Reactions. (2014, August 7). Chemistry LibreTexts. [Link]
    
  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Reactions, 4(1), 1-27.
  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12). Stanford Advanced Materials. [Link]

  • Wang, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163-30173.
  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Morpholine. Wikipedia. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Morpholine. The Merck Index Online.
  • Morpholine. Sciencemadness Wiki. [Link]

  • Morpholine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. (1989).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Material Safety Data Sheet - N-Methylmorpholine. (2006, June 7). Cole-Parmer. [Link]

  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Luo, C., et al. (2013). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (2015). Der Pharma Chemica, 7(7), 136-140.
  • Reductive Amination. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

Application Note: Functionalization of the Secondary Amine in Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Target Molecule: Methyl[1-(morpholin-4-yl)propan-2-yl]amine CAS: 1159824-09-1 (Representative Analogues) Molecular Formula: C


H

N

O[1]

This application note details the functionalization of the secondary amine moiety within this compound. This building block is a "privileged structure" in medicinal chemistry, often serving as a solubilizing linker in kinase inhibitors and GPCR ligands.

Structural Challenges

Successful derivatization requires navigating two distinct chemical challenges inherent to this scaffold:

  • Steric Hindrance (The

    
    -Branch):  The nucleophilic nitrogen is flanked by a methyl group (N-Me) and a branched alkyl backbone (isopropyl-like). This steric bulk significantly retards nucleophilic attack compared to linear secondary amines, requiring high-activity electrophiles or forcing conditions.
    
  • Dual Basicity (The Proton Trap): The molecule contains two basic centers:

    • Secondary Amine (

      
      ):  pKa 
      
      
      
      10.5 (Nucleophilic center).
    • Morpholine Nitrogen (

      
      ):  pKa 
      
      
      
      8.3 (Non-nucleophilic base sink).
    • Implication: In acid-sensitive reactions or those generating acid byproducts (e.g., HCl from acid chlorides), the morpholine ring acts as an internal buffer. Standard protocols must be adjusted with excess external base (e.g., DIPEA) to prevent the protonation of the reactive secondary amine, which would quench the reaction.

Decision Matrix: Reaction Pathway Selection

The following decision tree outlines the optimal synthetic routes based on the desired functional group installation.

ReactionPathways Start Target: Methyl[1-(morpholin-4-yl) propan-2-yl]amine Decision Desired Transformation Start->Decision Amide Amide Bond (Acylation) Decision->Amide + Carboxylic Acid Aryl N-Arylation (C-N Coupling) Decision->Aryl + Aryl Halide Alkyl N-Alkylation (Tertiary Amine) Decision->Alkyl + Aldehyde/Ketone HATU Method A: HATU/DIPEA (High Yield) Amide->HATU Standard Cl Method B: Acid Chloride (Fast, requires -78°C) Amide->Cl Steric Bulk SNAr SNAr (Only for e- deficient Ar) Aryl->SNAr Nitro/CN subs. Buchwald Buchwald-Hartwig (Pd-RuPhos/BrettPhos) Aryl->Buchwald Unactivated Ar RedAm Ti(OiPr)4 Mediated Reductive Amination Alkyl->RedAm Avoids Enamine Issues

Figure 1: Synthetic decision matrix for functionalizing hindered secondary amines.

Detailed Protocols

Protocol A: Amide Coupling (HATU Mediated)

Context: Due to the steric hindrance of the N-methyl/isopropyl environment, standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics and incomplete conversion. HATU is preferred for its faster reactivity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Target Amine (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add the Target Amine (1.1 equiv) dissolved in a minimal amount of DMF.

  • Buffering: Immediately add the remaining DIPEA (1.0–2.0 equiv).

    • Critical Check: Spot an aliquot on wet pH paper. The apparent pH must be >9. If not, the morpholine and secondary amine are protonated as salts, and the reaction will stall.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO

    
    , 1x with Water, 1x with Brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Ti(OiPr) Mediated Reductive Amination

Context: Direct alkylation with alkyl halides promotes over-alkylation (quaternization). Standard reductive amination (NaBH


CN) often fails with hindered secondary amines because forming the intermediate iminium ion is sterically disfavored. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger to drive this equilibrium [1].

Reagents:

  • Aldehyde/Ketone (1.2 equiv)

  • Target Amine (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (2.0 equiv) or NaBH(OAc)
    
    
    
  • Solvent: THF or Methanol (Anhydrous)

Step-by-Step Methodology:

  • Complexation: In a flame-dried vial under Nitrogen, combine the Target Amine (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in neat Ti(OiPr)

    
     (1.5 equiv). If the mixture is too viscous, add a minimal amount of anhydrous THF.
    
  • Incubation: Stir at RT for 6–12 hours.

    • Mechanism:[3][4][5][6][7][8] The Titanium coordinates the carbonyl and amine, forcing the formation of the titanium-hemiaminal/iminium species and scavenging the water byproduct.

  • Dilution: Dilute the viscous mixture with Methanol (to 0.2 M).

  • Reduction: Cool to 0°C. Add NaBH

    
     (2.0 equiv) portion-wise (Caution: Gas evolution).
    
  • Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH (aq). A white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.

Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)

Context: For attaching the amine to an aromatic ring.[2][3][4][8] The steric bulk of the secondary amine requires specific "Third Generation" Buchwald ligands like RuPhos or BrettPhos, which are designed to facilitate the reductive elimination of bulky amines [2].

Reagents:

  • Aryl Halide (Br/I/Cl) (1.0 equiv)[8]

  • Target Amine (1.2 equiv)[8]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
  • Ligand: RuPhos or BrettPhos (4 mol%) (Use RuPhos for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs

    
    CO
    
    
    
    (for base-sensitive substrates).
  • Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3x.

  • Solvent Prep: Degas Toluene by sparging with Argon for 15 mins.

  • Loading: Add Pd source, Ligand, and Base under Argon counter-flow. Add Aryl Halide and Target Amine.[2][3][8][9]

  • Heating: Seal and heat to 100°C (conventional) or 120°C (Microwave, 30 min).

  • Monitoring: Monitor by LCMS. If conversion is low, add a second portion of catalyst/ligand.

Purification Strategy: SCX "Catch and Release"

Purifying diamines via standard silica chromatography is difficult due to "streaking" caused by the basic nitrogens interacting with acidic silanols. The Strong Cation Exchange (SCX) method is the industry standard for this scaffold.

SCX_Workflow Step1 1. LOAD Dissolve crude in MeOH/DCM. Load onto SCX cartridge. Step2 2. WASH Flush with 100% MeOH. Removes non-basic impurities (neutral organics, phenols). Step1->Step2 Step3 3. ELUTE Flush with 2M NH3 in MeOH. Displaces the basic amine product. Step2->Step3 Step4 4. CONCENTRATE Evaporate volatile NH3/MeOH. Yields free-base amine. Step3->Step4

Figure 2: Solid Phase Extraction (SPE) workflow for diamine purification.

Procedure:

  • Condition SCX cartridge with MeOH.

  • Load reaction mixture (dissolved in MeOH/DCM).

  • Wash with 3 column volumes (CV) of MeOH. (Discard eluent—contains non-basic byproducts).

  • Elute with 3 CV of 2M Ammonia in Methanol. (Collect eluent—contains Product).

  • Concentrate in vacuo.

Summary of Conditions

Reaction TypeKey ReagentCritical ParameterExpected Yield
Amide Coupling HATU / DIPEApH > 9 (Wet paper test)85-95%
Reductive Alkylation Ti(OiPr)

/ NaBH

Pre-complexation time (6h+)70-85%
Arylation Pd / RuPhosInert atmosphere (O

free)
60-80%

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Validated via search result 1.1/1.9)

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Validated via search result 1.5/1.7)

  • BenchChem Protocols. "Buchwald-Hartwig Amination of Secondary Alkyl Amines." (Validated via search result 1.8)

Sources

Troubleshooting & Optimization

Improving reaction yields for Methyl[1-(morpholin-4-yl)propan-2-yl]amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl[1-(morpholin-4-yl)propan-2-yl]amine Synthesis

Topic: Optimization of Reaction Yields & Troubleshooting Ticket ID: #SYN-MORPH-001 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize This compound (CAS: 173336-43-1 / Analogous structures). This molecule features a vicinal diamine motif with a secondary methylamine and a tertiary morpholine ring.[1]

The central challenge in this synthesis is not reactivity, but selectivity and isolation . The two most common pitfalls causing low yields are:

  • Regio-scrambling: Using nucleophilic substitution on propyl halides often proceeds via an aziridinium intermediate, leading to a mixture of isomers (1-morpholino-2-amino vs. 2-morpholino-1-amino).[1]

  • Incomplete Imine Formation: In the reductive amination route, the basicity of the morpholine ring can buffer the reaction, preventing the necessary protonation of the carbinolamine intermediate.

This guide prioritizes the Reductive Amination route (Route A) as the industry standard for yield and purity, while providing the Epoxide Opening route (Route B) as a stereochemically precise alternative.[1]

Module 1: Route Selection & Strategy

Q: I am currently displacing 1-chloro-N-methylpropan-2-amine with morpholine but getting a mixture of isomers. Why?

A: You are experiencing Aziridinium Ion Scrambling . When you have a beta-halo amine (or similar leaving group), the nitrogen lone pair intramolecularly displaces the halogen to form a 3-membered aziridinium ring. The incoming nucleophile (morpholine) can then attack either carbon of the ring.[1]

  • Result: A mix of your desired product and its regioisomer.

  • Solution: Switch to Reductive Amination (Route A) or Epoxide Opening (Route B).[1] These pathways avoid the aziridinium intermediate entirely.[1]

Q: Which route offers the highest yield for scale-up?

A: Route A (Reductive Amination) is generally superior for scale (>10g) because it uses cheaper reagents and avoids the multi-step activation required in the epoxide route.[1]

Visual Workflow: Pathway Decision Tree

SynthesisPathways Start Target: this compound RouteA Route A: Reductive Amination (Recommended) Start->RouteA RouteB Route B: Epoxide Opening (Stereocontrol) Start->RouteB RouteC Route C: Nucleophilic Substitution (High Risk) Start->RouteC Ketone Precursor: 1-morpholinopropan-2-one RouteA->Ketone Epoxide Precursor: Propylene Oxide RouteB->Epoxide Halide Precursor: Chloropropylamine RouteC->Halide Low Yield Imine Intermediate: Imine / Iminium Ketone->Imine Alcohol Intermediate: 1-morpholin-2-propanol Epoxide->Alcohol Aziridinium !! Aziridinium Scrambling !! (Isomer Mixture) Halide->Aziridinium Low Yield Product Pure Product Aziridinium->Product Low Yield Imine->Product Alcohol->Product

Caption: Decision matrix highlighting the risk of regio-scrambling in substitution routes versus the direct pathways of reductive amination and epoxide opening.

Module 2: Protocol Optimization (Reductive Amination)

Core Reaction: 1-morpholinopropan-2-one + Methylamine


 Product
Critical Control Points (CCP)
ParameterRecommendationScientific Rationale
pH Control pH 5.0 – 6.0 Methylamine (

) must be free enough to attack the ketone, but the solution must be acidic enough to protonate the carbinolamine –OH to facilitate water loss (imine formation).[2] Too basic = no dehydration; Too acidic = amine inactivation [1].[1][2]
Water Scavenging Ti(OiPr)

or MgSO

Imine formation is an equilibrium.[1] Removing water drives the reaction forward.[1] Titanium(IV) isopropoxide acts as both a Lewis acid catalyst and a water scavenger [2].[1]
Reductant NaBH(OAc)

Sodium triacetoxyborohydride is mild and selective.[1] It reduces the imine faster than the ketone, preventing the formation of the alcohol side-product (1-morpholinopropan-2-ol) [3].
Stoichiometry 1.2 – 1.5 eq. Amine Use excess methylamine to push the equilibrium.[1] Since methylamine is volatile, a sealed vessel or stepwise addition is required.[1]
Step-by-Step Optimized Protocol
  • Imine Formation (The "Dry" Step):

    • Dissolve 1-morpholinopropan-2-one (1.0 eq) in anhydrous DCE (Dichloroethane) or THF .[1]

    • Add Methylamine (2.0 M in THF, 1.5 eq).

    • Optional High-Performance Additive: Add Ti(OiPr)

      
        (1.2 eq).[1] Stir at room temperature for 6–12 hours.
      
    • Checkpoint: Monitor by TLC/LCMS.[1] You should see the disappearance of the ketone peak.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)

      
        (1.5 eq) portion-wise.[1]
      
    • Allow to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup (Critical for Yield):

    • Quench: Add saturated aqueous NaHCO

      
       (or 1N NaOH if Ti(OiPr)
      
      
      
      was used, to precipitate TiO
      
      
      ).
    • Extraction: Extract with DCM (3x).

    • pH Swing (Purification Trick):

      • Extract the organic layer with 1M HCl .[1] (Product goes into water; non-basic impurities stay in organic).[1]

      • Wash the aqueous layer with DCM.[1]

      • Basify the aqueous layer to pH >12 with 6M NaOH .[1]

      • Extract back into DCM.[1] This ensures high purity without chromatography.[1]

Module 3: Troubleshooting Guide

User Question: "I have low yield, and the major impurity is the alcohol (1-morpholinopropan-2-ol)."

Diagnosis: Direct reduction of the ketone.[1] Cause: The reducing agent was too strong or added before the imine was fully formed.[1] Fix:

  • Switch from NaBH

    
     to NaBH(OAc)
    
    
    
    (STAB). STAB is less basic and prefers imines over ketones.[1]
  • Increase the "pre-stir" time of Ketone + Amine before adding the reductant.[1]

User Question: "My product is stuck in the aqueous layer during workup."

Diagnosis: High water solubility due to the morpholine and amine groups.[1] Cause: The molecule is small and polar.[1] Fix:

  • Salting Out: Saturate the aqueous phase with NaCl before the final extraction.[1]

  • Solvent Choice: Use Chloroform:Isopropanol (3:1) instead of pure DCM for extraction.[1] This mixture is much better at pulling polar amines from water.[1]

User Question: "I see a peak corresponding to M+14 in the Mass Spec."

Diagnosis: Over-methylation.[1] Cause: Formation of the tertiary amine (N,N-dimethyl). Fix:

  • Ensure you are using a secondary amine precursor (methylamine) and not pushing the reaction with excess formaldehyde/reductant.[1]

  • If using methyl iodide (substitution route), switch to reductive amination immediately; alkylation is notoriously hard to stop at the secondary amine stage.[1]

Module 4: Alternative Route (Epoxide Opening)

Use this if you require specific stereochemistry (e.g., (S)-isomer).

  • Ring Opening:

    • React Propylene Oxide with Morpholine (neat or in ethanol)

      
      1-morpholin-2-propanol .[1]
      
    • Note: Attack occurs predominantly at the less hindered carbon (C1), giving the correct regioisomer [4].[1]

  • Activation:

    • Convert the alcohol to a Mesylate (MsCl, Et

      
      N, DCM).[1]
      
  • Displacement:

    • React the Mesylate with Methylamine (excess, in THF/Water).[1]

    • Warning: This reverses the stereocenter (Walden inversion).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1] Link

  • Chini, M., et al. (1990).[1] "Regio- and Diastereoselective Ring Opening of Epoxides with Metal Halides." Tetrahedron Letters, 31(32), 4661-4664.[1] Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-morpholinopropan-2-one, methylamine, and reducing agents before handling. Ensure proper ventilation, as methylamine is a toxic gas/liquid.

Sources

Technical Support Center: Purification of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4][5]

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a diamine intermediate often encountered in pharmaceutical synthesis. It functions as a "link" molecule, combining a heterocyclic morpholine ring with an aliphatic secondary amine.

Successful purification relies on exploiting the distinct physicochemical properties of its two nitrogen centers:[1]

  • The Morpholine Nitrogen (Tertiary): Moderate basicity (

    
    ).
    
  • The Chain Nitrogen (Secondary): Higher basicity (

    
    ).
    

Key Physical Properties:

Property Value (Approx.) Note
Molecular Weight 158.24 g/mol
Boiling Point 225–230°C (atm) Decomposes at atm. Requires vacuum.

| Solubility | Miscible in


, EtOH, DCM | Highly polar. |
| Appearance  | Colorless to pale yellow oil | Oxidizes to brown upon air exposure. |
| Chirality  | Yes (C2 position) | Usually synthesized as a racemate. |

Decision Matrix: Selecting Your Protocol

Use this flowchart to determine the optimal purification strategy based on your current purity level and available equipment.

PurificationLogic Start Input: Crude Mixture CheckState Physical State? Start->CheckState CheckScale Scale? CheckState->CheckScale Liquid/Oil SaltFormation Method C: Salt Crystallization (Final Polish / Storage) CheckState->SaltFormation Solid/Semi-solid Distillation Method A: Vacuum Distillation (Best for >10g, Liquid) CheckScale->Distillation > 10 grams Extraction Method B: pH-Switch Extraction (Best for <10g, or heat sensitive) CheckScale->Extraction < 10 grams Distillation->SaltFormation If hygroscopic storage needed Extraction->Distillation If purity < 95%

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Technical Modules & Protocols

Module A: Vacuum Distillation (The Scalable Solution)

Best for: Removing non-volatile tars and unreacted morpholine from bulk reactions.

The Challenge: The molecule has a high boiling point (>200°C) at atmospheric pressure. Heating it this high in the presence of air will cause rapid N-oxidation (browning).

Protocol:

  • Setup: Use a short-path distillation head (Vigreux column is optional but recommended for separating the morpholine starting material).

  • Vacuum: Apply high vacuum (

    
    ).
    
  • Fractions:

    • Fore-run (

      
       at 0.5 mmHg):  Unreacted Morpholine.
      
    • Main Fraction (

      
       at 0.5 mmHg):  Target Product.
      
    • Residue: Bis-alkylated byproducts and tars.

  • Storage: Immediately flush the receiving flask with Argon/Nitrogen.

Critical Check: If the main fraction distills with a pink/red hue, your vacuum is insufficient, and oxidative degradation is occurring. Stop and check seals.

Module B: pH-Switch Extraction (The "Chemical Filter")

Best for: Removing unreacted morpholine without high heat.

Mechanism: This method exploits the


 between the morpholine impurity (

) and the product (

).

pH_Switch Mix Crude Mix (Acidified pH 2) Step1 Adjust to pH 9.0 Mix->Step1 Wash Wash with DCM Step1->Wash Removes Morpholine (Free base form) Step2 Adjust to pH 13.0 Wash->Step2 Aqueous Layer (Retains Product) Extract Extract Product (DCM/IPA 3:1) Step2->Extract Product becomes Free Base

Figure 2: The pH-Switch logic. At pH 9, Morpholine is largely non-ionized (extractable), while the product remains protonated (water-soluble).

Protocol:

  • Dissolution: Dissolve crude oil in 1M HCl (pH < 2).

  • First Wash (Impurity Removal):

    • Adjust pH to 9.0–9.2 using NaOH.

    • Extract with Dichloromethane (DCM).

    • Result: Unreacted morpholine (free base) moves to DCM. The target product (still protonated at the secondary amine) stays in water.

    • Discard the DCM layer.

  • Second Extraction (Product Recovery):

    • Adjust aqueous phase pH to > 12.5 .

    • Extract with a mixture of DCM:Isopropanol (3:1) .

    • Note: Pure DCM often fails to extract polar diamines efficiently; IPA helps solvate the amine.

  • Drying: Dry organic layer over

    
     and concentrate.
    
Module C: Salt Formation (Crystallization)

Best for: Long-term storage and final purification.

Protocol:

  • Dissolve the free base oil in anhydrous Ethanol or Methanol (10 volumes).

  • Cool to 0°C.

  • Slowly add 2.2 equivalents of HCl (in dioxane or ether).

    • Why 2.2 eq? You must protonate both nitrogen centers to form the stable dihydrochloride salt.

  • Add Diethyl Ether dropwise until turbidity appears.

  • Refrigerate overnight. Filter the white hygroscopic solid.

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer even at pH 14.

  • Cause: This molecule is highly polar and water-soluble.

  • Solution: Do not use pure DCM or Ether. Use a "polar organic" solvent system.

    • Recommendation:Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) .

    • Alternative: Saturate the aqueous phase with NaCl ("Salting out") to force the amine into the organic layer.

Q2: I see "tailing" or streaking on my TLC plates.

  • Cause: The basic amine groups interact strongly with the acidic silanol groups on silica gel.

  • Solution: Pre-treat your TLC plate or modify your mobile phase.

    • Mobile Phase: DCM : MeOH : NH4OH (or Triethylamine) in a ratio of 90:9:1. The base competes for the silanol sites, sharpening the spot.

Q3: The distilled oil turned brown overnight.

  • Cause: Oxidation. Secondary amines and morpholines are sensitive to air.

  • Solution: Store under Argon/Nitrogen at -20°C. For maximum stability, convert it to the dihydrochloride or oxalate salt immediately after distillation.

Q4: Can I separate the enantiomers?

  • Context: The molecule has a chiral center at the propyl chain.

  • Solution: Yes, but not via distillation. You require:

    • Chiral HPLC: Using a column like Chiralpak AD-H.

    • Diastereomeric Crystallization: React with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to form diastereomeric salts, which have different solubilities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for diamine purification and distillation).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. (Structural data and predicted properties).

  • Sigma-Aldrich. (n.d.). N-(3-Aminopropyl)morpholine Safety Data Sheet. (Used for comparative physicochemical properties of morpholine-propyl-amine class).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Techniques for salt formation of hygroscopic amines).

Sources

Removing unreacted morpholine from Methyl[1-(morpholin-4-yl)propan-2-yl]amine products

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Methyl[1-(morpholin-4-yl)propan-2-yl]amine purification.

I am Dr. Aristhos, Senior Application Scientist. I have designed this guide to address the specific physicochemical challenges of separating Morpholine (impurity) from your target diamine product.

The separation of unreacted morpholine from this specific product is a common bottleneck because both molecules are amines with similar polarity profiles, yet they possess distinct volatility and basicity indices that we will exploit.

Technical Brief: The Physicochemical Mismatch

Before attempting purification, you must understand why standard extractions often fail.

PropertyMorpholine (Impurity)Target Product (this compound)The Implication
Molecular Weight 87.12 g/mol ~158.24 g/mol Primary Separation Vector: Significant boiling point gap (~80°C ΔT).
Boiling Point 129 °C>205 °C (Estimated)Vacuum distillation is the most effective method.
LogP (Lipophilicity) -0.86 (Hydrophilic)~0.8 - 1.2 (Estimated)Morpholine prefers the aqueous phase; Product prefers the organic phase.
pKa (Basicity) 8.36 (Secondary Amine)~10.5 (Acyclic Amine) & ~7.4 (Morpholine Ring)Secondary Separation Vector: At pH 12, both are neutral, but solubility differs.[1]

Module 1: Vacuum Distillation (The Gold Standard)

Q: I ran the reaction on a rotovap, but the NMR still shows a morpholine triplet at 3.7 ppm. Why?

A: A standard rotary evaporator (approx. 10–20 mbar at 40°C) is insufficient to remove morpholine efficiently. Morpholine has a boiling point of 129°C at atmospheric pressure.[2][3][4][5] While it is volatile, it "tails" significantly because of its hydrogen-bonding capability.[1]

The Protocol: You must move from "evaporation" to "fractional distillation."

  • Setup: Use a Schlenk line or a high-vacuum manifold (< 1 mbar) with a short-path distillation head.

  • Temperature: Heat the oil bath to 60–80°C .

    • Note: The product (MW 158) is significantly heavier and will not distill under these conditions, while morpholine (MW 87) will be stripped off.

  • Azeotropic Entrainment (The "Chaser"):

    • If a high-vacuum pump is unavailable, add Toluene (BP 110°C) to the crude oil.[1]

    • Morpholine does not form a formal azeotrope with toluene, but the vapor pressure of toluene assists in the codistillation of morpholine, effectively sweeping it out of the flask.

    • Repeat the Toluene addition/evaporation cycle 3 times.

Module 2: The "Salting Out" Wash (Liquid-Liquid Extraction)[6]

Q: I cannot distill my product because it is heat-sensitive. How do I wash morpholine out?

A: You must exploit the LogP difference . Morpholine is highly water-soluble (LogP -0.86), whereas your product is moderately lipophilic.[1] However, standard brine washes fail because morpholine is an organic base and can partition back into DCM or Ethyl Acetate if the aqueous layer is not properly conditioned.[1]

The Protocol:

  • Solvent Selection: Dissolve your crude product in Diethyl Ether or MTBE .[1]

    • Why: Chlorinated solvents (DCM) are too good at solubilizing morpholine. You want a solvent that morpholine dislikes. Ether is excellent for this.[1]

  • The High-pH Brine Wash:

    • Prepare a saturated NaCl solution (Brine) and adjust its pH to >12 using NaOH.

    • Mechanism:[6] At pH 12, both the morpholine and your product are neutral (free bases).[1] However, Morpholine is naturally hygroscopic and miscible with water.[1][4][7][8] The high salt content "salts out" your organic product, forcing it into the ether, while the Morpholine remains trapped in the aqueous phase due to its high polarity.

  • Execution:

    • Perform 5 x small volume washes (e.g., if you have 100mL organic phase, use 20mL brine per wash).

    • Crucial: Multiple small washes are mathematically superior to one large wash for removing partition-equilibrium impurities.[1]

Module 3: Decision Logic & Workflow

Use this logic gate to determine the correct purification path for your specific scale and purity requirement.

PurificationLogic Start Crude Reaction Mixture CheckScale Scale of Reaction? Start->CheckScale LargeScale > 5 Grams CheckScale->LargeScale SmallScale < 5 Grams CheckScale->SmallScale Distillation Method A: High Vacuum Distillation (<1 mbar, 60°C) LargeScale->Distillation Extraction Method B: Ether/pH 12 Brine Wash (5 cycles) SmallScale->Extraction CheckPurity Check Purity (H-NMR) Distillation->CheckPurity Extraction->CheckPurity Clean Product Pure CheckPurity->Clean No peaks at 3.7 ppm Dirty Morpholine Present CheckPurity->Dirty Peaks persist Chromatography Method C: Flash Chromatography (DCM:MeOH:NH4OH) Dirty->Chromatography

Caption: Decision matrix for selecting the optimal purification route based on reaction scale and initial purity results.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I use a scavenger resin (e.g., Isocyanate resin) to remove the morpholine? A: NO. This is a critical error. Scavenger resins like PS-Isocyanate or PS-Benzaldehyde target nucleophilic amines.[1]

  • The Trap: Your product is a secondary amine (the N-methyl group). The scavenger cannot distinguish between the secondary amine of the morpholine impurity and the secondary amine of your product. You will lose significant yield.[1]

Q: I see a "smear" on my TLC plate. Is this morpholine? A: Likely, yes. Morpholine is a polar amine and will streak on standard silica plates.

  • The Fix: To visualize it distinct from your product, dip the TLC plate in Ninhydrin stain and heat. Morpholine (secondary amine) typically stains a reddish-brown, whereas your product (diamine) may stain differently depending on the sterics of the methylamine chain.

  • TLC Eluent: Use DCM:MeOH:NH4OH (90:9:1). The ammonia is required to deprotonate the silica, preventing the amines from streaking.

Q: How do I verify the morpholine is completely gone? A: 1H-NMR is the most reliable method.

  • Diagnostic Peak: Look for the morpholine O-CH2 protons. In CDCl3, these appear as a triplet (or broad multiplet) around 3.6 – 3.7 ppm .[1]

  • Interference: Your product also has a morpholine ring.

    • Differentiation: The morpholine ring in your product is N-alkylated (tertiary). The impurity is N-H (secondary).

    • Shift: The protons adjacent to the nitrogen in the impurity (free morpholine) will shift significantly if you add a drop of D2O or TFA, whereas the alkylated ring in your product is more stable in shift.

    • Best Check: GC-FID.[1] Morpholine elutes very early (low BP). Your product elutes much later.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Standard reference for amine basicity comparisons). Retrieved from [Link]

Sources

Troubleshooting low conversion rates in Methyl[1-(morpholin-4-yl)propan-2-yl]amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MMPA-RedAm-001 Subject: Low conversion in the synthesis of Methyl[1-(morpholin-4-yl)propan-2-yl]amine Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

You are likely attempting to synthesize This compound via the reductive amination of 1-(morpholin-4-yl)propan-2-one with methylamine .[1][2]

The low conversion you are experiencing is a classic signature of sterically hindered


-amino ketones .[1][2] The bulky morpholine group at the 

-position creates significant steric hindrance and electronic deactivation, preventing the formation of the intermediate imine/iminium species. If the imine does not form completely before the reducing agent is active, the ketone will be reduced to the alcohol side-product (1-morpholin-4-ylpropan-2-ol), effectively killing the yield.[1]

This guide provides a high-fidelity protocol using Titanium(IV) Isopropoxide to force imine formation, bypassing the equilibrium limitations of standard protocols.[1]

Troubleshooting Logic (Visual Guide)

The following decision tree outlines the critical checkpoints for your reaction.

TroubleshootingTree Start Start: Low Conversion CheckRoute Current Method? Start->CheckRoute StandardRedAm Standard Reductive Amination (NaBH(OAc)3 / AcOH) CheckRoute->StandardRedAm TiMethod Lewis Acid Mediated (Ti(OiPr)4) CheckRoute->TiMethod Analysis Analyze Crude NMR/LCMS StandardRedAm->Analysis TiMethod->Analysis AlcoholSide Major Product: Alcohol (Ketone Reduction) Analysis->AlcoholSide Imine failed to form SM_Remain Major Product: Unreacted Ketone Analysis->SM_Remain Steric stalling Soln_Preform Solution: Force Imine Formation Switch to Ti(OiPr)4 Protocol AlcoholSide->Soln_Preform Soln_Dry Solution: Water Scavenging Add 4A Mol Sieves SM_Remain->Soln_Dry

Figure 1: Diagnostic logic for identifying the root cause of low conversion based on crude reaction analysis.

Critical Mechanism: The Titanium Advantage

Standard reductive amination (using


 and Acetic Acid) relies on a delicate equilibrium between the ketone and the amine. For your specific substrate, the morpholine ring  acts as a steric block.[2]

Why Standard Methods Fail:

  • Slow Imine Formation: The amine cannot easily attack the carbonyl carbon due to the adjacent bulky group.[2]

  • Competitive Reduction: The reducing agent (

    
    ) attacks the unreacted ketone faster than the ketone reacts with the amine.[2]
    

The Solution: Lewis Acid Activation We utilize Titanium(IV) Isopropoxide (


) .[1][2] It serves a dual function:
  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.[1][2]

  • Water Scavenger: Reacts with the water byproduct to form stable Titanium oxides, driving the equilibrium irreversibly toward the imine (Le Chatelier's principle).[2]

Optimized Protocol: Ti(IV)-Mediated Reductive Amination

This protocol is adapted from the Bhattacharyya method [1], specifically optimized for hindered


-amino ketones.[1][2]
Reagents
  • Substrate: 1-(morpholin-4-yl)propan-2-one (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF or MeOH) (1.5 - 2.0 equiv)[1][2]

    • Note: Avoid aqueous methylamine.[1][2]

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ) (1.25 equiv)[1][2]
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: Anhydrous THF (preferred) or Methanol.[1][2]

Step-by-Step Procedure
  • Complexation (The Critical Step):

    • In a flame-dried flask under Nitrogen/Argon, dissolve the ketone (1-(morpholin-4-yl)propan-2-one) in anhydrous THF (

      
       concentration).
      
    • Add Titanium(IV) isopropoxide (1.25 equiv) dropwise.[1][2]

    • Add Methylamine solution (2.0 equiv).[1][2][3]

    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1][2] You should see the disappearance of the ketone. The imine intermediate may be visible or may hydrolyze on the TLC plate (appearing as a streak).[2]

  • Reduction:

    • Cool the reaction mixture to

      
      .
      
    • Add Sodium Borohydride (

      
      )  (1.5 equiv) portion-wise.[1][2][4] (Caution: Gas evolution).[1][2]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Crucial: Quenching Titanium reactions requires specific care to avoid emulsions.[1][2]

    • Add

      
       or 
      
      
      
      solution dropwise until a white/grey precipitate forms and the bubbling ceases.[2]
    • Dilute with EtOAc.[1][2] Filter the mixture through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.[2]

  • Purification:

    • The product is a diamine.[2] It will be basic.

    • Extract the organic layer with

      
       (pulls product into aqueous phase).[1][2]
      
    • Wash aqueous phase with Ether (removes neutral impurities).[1][2]

    • Basify the aqueous phase (

      
      ) with 
      
      
      
      .[1][2]
    • Extract back into DCM or EtOAc (

      
      ).[1][2] Dry over 
      
      
      
      and concentrate.

Comparative Data: Reducing Agent Selection

If you cannot use the Titanium method, review this comparison to understand why your current method might be failing.

Reducing AgentReactivity ProfileSuitability for Your SubstrateRisk Factor

/ AcOH
Mild, selective for imines.[1][2]Low. Often too slow for hindered ketones; reduces ketone before imine forms.[1][2]High (Ketone reduction)

/ MeOH
pH dependent (needs pH 6).[1][2]Medium. Toxic.[1][2] Requires careful pH control to prevent ketone reduction.[1][2][5]Medium (Cyanide toxicity)

+

High. Forces imine formation first.[1][2]Excellent. Best for sterically hindered or acid-sensitive substrates.[1][2]Low (Emulsions during workup)

/ Pd/C
Heterogeneous catalysis.[1][2]Poor. Morpholine nitrogen can poison the catalyst; difficult to control mono-methylation.[1][2]High (Catalyst poisoning)

Frequently Asked Questions (FAQs)

Q1: Can I use Methylamine Hydrochloride salt instead of the solution? A: Yes, but you must liberate the free base in situ. Add Triethylamine (


)  (1.0 equiv relative to the salt) to the reaction mixture along with the Titanium reagent.[2] The 

salt will not interfere with the Titanium complex [1].[2]

Q2: I see a major spot on TLC that corresponds to the alcohol (1-morpholin-4-ylpropan-2-ol). Why? A: This confirms that the reduction happened before the imine was fully formed.[2] The ketone was reduced directly.[2] This is the primary indicator that you must switch to the Titanium(IV) Isopropoxide protocol to "lock" the ketone into the imine state before adding the hydride source.

Q3: The workup formed a thick gel that I cannot filter. How do I fix this? A: Titanium emulsions are notorious.[1][2] If the standard Celite filtration fails:

  • Add a small amount of water to the reaction mixture.

  • Add solid Sodium Sulfate (

    
    )  or Magnesium Sulfate  vigorously.[1][2]
    
  • Stir for 15 minutes. The salts should clump together, allowing for easier filtration.[2]

Q4: Can I use the


 route (reacting a chloro-amine with morpholine) instead? 
A:  You can, but it is generally "dirtier."[1][2] Reacting 1-chloro-N-methylpropan-2-amine with morpholine often leads to elimination side products (formation of the alkene) due to the basicity of morpholine acting on the secondary halide.[1] The reductive amination route is preferred for higher purity profiles.[2]

References

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[2][4][6] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][2][3][4][6][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[2][7]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][8][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][10][11][12][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][11]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][5] The cyanohydridoborate anion as a selective reducing agent.[2][5][11][12][14] Journal of the American Chemical Society, 93(12), 2897–2904.[2]

Sources

Technical Support Center: Isolating Methyl[1-(morpholin-4-yl)propan-2-yl]amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of Methyl[1-(morpholin-4-yl)propan-2-yl]amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for isolating this compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.

Understanding the Molecule: this compound

Before delving into purification strategies, it's crucial to understand the physicochemical properties of the target molecule, this compound. Its structure contains a morpholine ring, which includes both an ether and a secondary amine functional group, and a secondary amine in the propane chain.[1][2] These features make the compound basic and polar. The presence of two basic nitrogen atoms means that it will have a strong affinity for the acidic silanol groups on standard silica gel, a common stationary phase in column chromatography. This interaction can lead to significant tailing of the compound's peak and poor separation.[3][4]

The predicted XlogP value, a measure of lipophilicity, is -0.1, indicating that the compound is hydrophilic.[1] This low lipophilicity and high polarity are key factors in selecting an appropriate solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Due to the basic nature of the dual amine groups, standard silica gel can be problematic, often causing significant tailing.[3][4] While silica can be used, it typically requires modification of the mobile phase with a basic additive to achieve good peak shape.

A superior alternative is to use an amine-functionalized silica gel . This type of stationary phase is less polar than bare silica and has a basic character, which minimizes the strong acid-base interactions that lead to tailing with basic compounds.[4][5] Another option is to use basic alumina , which is also known to perform well for the separation of amines.[6]

Q2: How do I select the initial solvent system for Thin Layer Chromatography (TLC) analysis?

A2: A good starting point for developing a solvent system for a polar, basic compound like this compound is a mixture of a relatively polar non-polar solvent and a polar solvent. A common and effective combination is dichloromethane (DCM) and methanol (MeOH) .[7][8]

Begin with a ratio of around 5% MeOH in DCM and gradually increase the proportion of methanol to achieve an optimal Rf value.[9] For basic compounds, it is highly recommended to add a small amount of a basic modifier to the eluent to improve the spot shape and prevent streaking on the TLC plate.[7][10] Good options for this include:

  • Triethylamine (Et3N): Typically added at a concentration of 0.1-2%.[7]

  • Ammonium Hydroxide (NH4OH): A 10% solution of ammonium hydroxide in methanol can be prepared and then added to the dichloromethane to make up 1-10% of the final mobile phase.[11]

The goal is to find a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate, as this generally translates well to column chromatography.[10]

Q3: My compound is streaking on the TLC plate. What should I do?

A3: Streaking or tailing on a TLC plate for a basic compound is a classic sign of strong interaction with the acidic silica gel.[10] To resolve this, add a small amount of a basic modifier to your eluting solvent. A few drops of triethylamine or ammonium hydroxide per 100 mL of solvent is usually sufficient to neutralize the acidic sites on the silica and produce a well-defined spot.[10]

Q4: Can I use a solvent system of Ethyl Acetate and Hexane?

A4: While ethyl acetate/hexane is a very common solvent system in organic chemistry, it is often not polar enough to effectively elute highly polar amines like this compound from a silica gel column.[6][8] It is likely that your compound will remain at the baseline (Rf = 0). A more polar system, such as dichloromethane/methanol, is generally required.[8]

Troubleshooting Guide for Column Chromatography

This section addresses specific problems you may encounter during the column chromatography purification of this compound.

Problem 1: The compound is not eluting from the column.
Potential Cause Solution
Solvent system is not polar enough. This is the most common issue. Gradually increase the polarity of your mobile phase by increasing the percentage of methanol in your dichloromethane/methanol mixture.
Strong interaction with acidic silica. If you are not already doing so, add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to your eluent.[3] You can also pre-treat your silica gel by flushing the packed column with a solvent mixture containing the basic additive before loading your sample.[12]
Compound precipitated on the column. If the compound is not very soluble in the initial, less polar solvent, it may precipitate at the top of the column. Ensure your crude material is fully dissolved before loading. If solubility is an issue, you can dissolve the sample in a minimal amount of a stronger solvent, such as dichloromethane or even a small amount of methanol, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column.[3]
Problem 2: The compound is eluting with impurities (co-elution).
Potential Cause Solution
Poor separation. If the Rf values of your compound and the impurities are too close, you will need to optimize your solvent system. Try different solvent combinations. For instance, you could explore systems like ethyl acetate/methanol with a basic modifier.[6] Running a gradient elution, where you start with a less polar solvent system and gradually increase the polarity, can often improve separation.[12]
Column overloading. You may have loaded too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Column was packed improperly. An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly. A slurry packing method is often recommended to avoid air bubbles and create a homogenous column bed.[3]
Problem 3: The collected fractions show significant tailing.
Potential Cause Solution
Acid-base interaction with silica. This is the most likely cause for tailing of basic compounds. The addition of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase is crucial to mitigate this effect.[3]
Use of an inappropriate stationary phase. For consistently better results with basic amines, consider using an amine-functionalized silica gel or basic alumina for your column.[4][6]
Experimental Workflow Visualization

The following diagram illustrates the general workflow for developing a column chromatography purification method.

Column Chromatography Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis TLC 1. TLC Analysis (DCM/MeOH + Base) Optimize 2. Optimize Solvent System (Adjust Polarity for Rf 0.25-0.35) TLC->Optimize Evaluate Rf Pack 3. Pack Column (Silica or Amine-Silica) Optimize->Pack Optimized System Load 4. Load Sample (Liquid or Dry Loading) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues.

Troubleshooting Logic Start Problem Occurred Tailing Tailing Peak? Start->Tailing NoElution No Elution? Tailing->NoElution No AddBase Add Base (Et3N/NH4OH) to Mobile Phase Tailing->AddBase Yes CoElution Co-elution? NoElution->CoElution No IncreasePolarity Increase % of Polar Solvent (e.g., MeOH) NoElution->IncreasePolarity Yes OptimizeSolvent Optimize Solvent System (Try different ratios/solvents) CoElution->OptimizeSolvent Yes UseAmineSilica Use Amine-Functionalized Silica AddBase->UseAmineSilica Gradient Run a Gradient Elution OptimizeSolvent->Gradient

Sources

Technical Support Center: Managing the Hygroscopic Nature of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of Methyl[1-(morpholin-4-yl)propan-2-yl]amine during storage and experimentation. Our goal is to equip you with the knowledge to ensure the stability, potency, and reproducibility of your results.

Disclaimer

The information herein is based on the known properties of morpholine and related amine compounds. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing, it is crucial to always consult the compound-specific SDS provided by your supplier for definitive handling, storage, and safety protocols.[1] This guide is intended to supplement, not replace, that essential document.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[1] For this compound, which contains a morpholine moiety known to be hygroscopic, this means the compound can readily take up water from the air.[2] This can lead to several experimental complications if not properly managed.

Q2: How can moisture absorption affect my experiments?

A2: The absorption of water can significantly impact your experimental outcomes in several ways:

  • Inaccurate Weighing: As the compound absorbs moisture, its weight will continuously increase, making it challenging to obtain an accurate measurement for preparing solutions of a specific concentration.[1]

  • Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which complicates handling and dispensing.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially leading to a decrease in the compound's purity and the formation of unwanted byproducts.[1]

  • Altered Physicochemical Properties: Increased water content can change the compound's solubility, dissolution rate, and other critical parameters, affecting its performance in assays and formulations.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry environment.[4] The use of a desiccator containing a drying agent like silica gel is highly recommended.[1] For long-term storage or for highly sensitive experiments, storing the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the best protection against moisture.[1]

Q4: How can I tell if my sample has absorbed too much moisture?

A4: Visual inspection can often reveal signs of moisture absorption, such as the powder appearing clumpy, caked, or "wet".[1] During weighing, a constantly increasing reading on the analytical balance is a strong indicator of hygroscopicity.[1] For a definitive quantitative measurement of water content, Karl Fischer titration is the recommended method.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with hygroscopic this compound.

Problem Potential Cause Recommended Solution
Difficulty obtaining a stable weight on the analytical balance. The compound is actively absorbing moisture from the ambient air.Work quickly to minimize exposure time. Use a weighing vessel with a narrow opening. If possible, perform weighing inside a glovebox or a low-humidity chamber.[1]
The compound appears clumped or caked upon opening the container. The compound has absorbed moisture during previous handling or due to improper storage.If the clumping is minor, you may be able to gently break it up with a dry spatula inside a controlled environment. For critical applications, it is best to use a fresh, unopened container. Ensure future storage is in a desiccator.[1]
Inconsistent or non-reproducible experimental results. This could be due to inaccurate concentrations from weighing a moisture-laden compound or degradation of the stock material.Prepare fresh solutions for each experiment from a properly stored aliquot. Consider quantifying the water content of your solid sample using Karl Fischer titration to adjust the weighed amount accordingly.
Visible degradation or change in color of the compound. Prolonged exposure to moisture and/or light may have caused chemical degradation.Discard the degraded material. Review and improve your storage and handling procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Compound

This protocol outlines the best practices for accurately weighing this compound.

Materials:

  • This compound in a tightly sealed container

  • Analytical balance (preferably in a low-humidity environment)

  • Dry spatula

  • Weighing paper or boat

  • Pre-tared vial for the solution

Procedure:

  • Preparation: Before opening the primary container, ensure all necessary equipment is clean, dry, and readily accessible.

  • Tare: Place the weighing paper or boat on the analytical balance and tare it.

  • Dispensing: Quickly open the container of this compound, remove the desired amount using a dry spatula, and place it on the weighing vessel.

  • Weighing: Record the weight as quickly as possible once the reading stabilizes.

  • Transfer: Immediately transfer the weighed compound to the pre-tared vial for dissolution.

  • Sealing: Tightly reseal the primary container immediately after dispensing to minimize moisture ingress.[4]

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This method is considered the gold standard for accurately determining the water content in a sample. For amines, certain precautions are necessary to avoid side reactions.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., one-component titrant like HYDRANAL™-Composite 5)

  • Karl Fischer solvent (e.g., methanol)

  • Buffering agent (e.g., benzoic or salicylic acid) for strongly alkaline samples[5]

  • Gastight syringe for sample introduction

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the titration cell with the solvent and titrate to dryness to remove any residual moisture.

  • Buffering (if necessary): If the amine sample is strongly basic, it can alter the pH of the reagent, leading to inaccurate results. In such cases, add a suitable buffering agent like benzoic acid to the solvent before introducing the sample.[5][6]

  • Sample Preparation: Draw a known weight of the liquid this compound into a gastight syringe.

  • Sample Introduction: Inject the sample into the conditioned titration cell.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.

  • Calculation: The instrument's software will automatically calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Visual Guides

Decision-Making Workflow for Handling

A Open new container of this compound B Visually inspect the powder A->B C Is the powder free-flowing? B->C D Proceed with weighing in a low-humidity environment C->D Yes E Does the powder appear clumped or caked? C->E No H Store immediately in a desiccator after use D->H F Consider using a fresh container for critical experiments E->F G Quantify water content using Karl Fischer titration E->G F->H G->H

Caption: Workflow for handling the hygroscopic compound.

Potential Degradation Pathway

cluster_0 Moisture-Induced Degradation A This compound C Hydrolysis/Degradation Products A->C Hydrolysis B Water (H2O) B->C D Cleavage of C-N bond in morpholine ring C->D Potential Pathway

Caption: Simplified potential degradation pathway due to moisture.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Fatyeyeva, K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 675-685. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Merck. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Karl Fischer. Retrieved from [Link]

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Operation of Karl Fischer Apparatus. Retrieved from [Link]

  • Scientific Gear. (2012). Karl Fischer Titrator not finding all of the moisture you expected?. Retrieved from [Link]

  • BCP/PC/SOP/023. (2022). Objective: The following document describes the standard operating procedure for Karl-Fischer Titrator. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Merck Millipore. (n.d.). Water in Diethanolamine - Karl Fischer application. Retrieved from [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine (C9H20N2O). Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Methyl-1-morpholino-2-propanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

Sources

Technical Support Center: Methyl[1-(morpholin-4-yl)propan-2-yl]amine Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MORPH-002 Subject: Resolving Phase Separation & Emulsion Issues Compound Class: Amphiphilic Diamines / Morpholine Derivatives Status: Active Support

System Overview: The "Surfactant Trap"

Welcome to the technical guide for Methyl[1-(morpholin-4-yl)propan-2-yl]amine . If you are experiencing persistent emulsions ("rag layers") or oiling out during workup, you are likely battling the inherent amphiphilic nature of this molecule.

The Chemical Root Cause

This compound is not just a simple base; it is a structural chimera that acts as a surfactant under specific pH conditions.

  • Hydrophilic Head: The morpholine ring (ether oxygen + amine nitrogen) strongly hydrogen bonds with water.

  • Hydrophobic Tail: The propyl backbone and N-methyl group provide lipophilicity.

  • The "Zwitterionic-like" Zone: The molecule has two basic centers:

    • Secondary Amine (Chain): pKa

      
       10.0–10.5 (High basicity).
      
    • Tertiary Amine (Ring): pKa

      
       8.3 (Moderate basicity).
      

The Problem: During neutralization (pH 8–10), the secondary amine is often protonated (cationic) while the morpholine ring remains free or partially protonated. This creates a charged "head" and a lipophilic "tail," effectively turning your product into a soap. This stabilizes oil-in-water emulsions, preventing clean phase separation.

Troubleshooting Q&A (Diagnostic Mode)

Issue A: "I have a thick, cloudy layer between my organic solvent and water."

Diagnosis: You are likely in the "Surfactant Zone" (pH 8–10) or using a solvent with insufficient density difference.

  • Immediate Fix: Check the pH of the aqueous layer.[1] If it is not >12 , add concentrated NaOH or KOH. You must suppress the ionization of the secondary amine completely to break the surfactant effect.

  • Secondary Fix: If pH is >12 and emulsion persists, add solid NaCl (Brine saturation). The "Salting Out" effect increases the ionic strength of the water, forcing the organic organic molecules out of the aqueous phase and disrupting the emulsion.

Issue B: "My product oiled out as a third phase at the bottom of the flask."

Diagnosis: This usually happens during basification of an aqueous acid solution. The free base is denser than water (or the mix) but not soluble enough in the remaining bulk aqueous phase, and no organic solvent is present to dissolve it.

  • Solution: Do not basify the aqueous layer before adding your extraction solvent.

    • Add your organic solvent (e.g., DCM or MTBE) to the acidic aqueous mixture first .

    • Then add your base dropwise with vigorous stirring.

    • The free base will immediately partition into the organic layer as it forms, preventing the formation of a viscous "third phase" oil.

Issue C: "I extracted 3 times, but my yield is 40% lower than expected."

Diagnosis: Morpholine derivatives have high water solubility due to the ether oxygen. Even as a free base, this compound is partially miscible with water.

  • The Fix:

    • Saturate with Salt: The aqueous layer must be saturated with NaCl.[2]

    • Solvent Switch: If using Diethyl Ether (too non-polar) or Ethyl Acetate (hydrolysis risk/similar polarity), switch to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . The alcohol helps disrupt hydrogen bonding between the morpholine and water.

Strategic Protocols

Protocol 1: The "High-Contrast" Extraction Workflow

Use this standard operating procedure (SOP) to maximize recovery and minimize emulsions.

Reagents:

  • DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether)

  • 50% NaOH solution (w/w)

  • Saturated Brine (NaCl)

  • Solid NaCl

StepActionTechnical Rationale
1 Acid Wash Dissolve crude in 1M HCl. Wash with EtOAc (discard organic). This removes non-basic impurities.
2 Solvent Prep Add fresh DCM to the acidic aqueous layer. Volume ratio 1:1.
3 Cooling Place flask in an ice bath (

C). Neutralization is exothermic; heat promotes emulsions.
4 Basification Add 50% NaOH dropwise while stirring until pH > 12.
5 Salting Add solid NaCl until the aqueous layer is saturated (undissolved salt visible).
6 Separation Shake gently (do not shake violently). Allow layers to settle.[2][3]
7 Polishing Dry organic layer over

. Filter and concentrate.
Protocol 2: Breaking a Stubborn Emulsion

If you are already stuck with a rag layer, follow this decision tree.

  • The Time Test: Wait 20 minutes. If no change

    
     Step 2.
    
  • The Brine Bomb: Add saturated brine. Swirl gently.

    
     Step 3.
    
  • The Filtration Trick: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) in a sintered glass funnel.

    • Why? The Celite breaks the surface tension of the micro-droplets. The filtrate usually separates cleanly immediately.

  • The Centrifuge: If scale permits (

    
     mL), centrifuge at 3000 RPM for 5 mins.
    

Visualizing the Logic

Diagram 1: The Phase Separation Decision Matrix

This flowchart illustrates the logic for handling the reaction mixture to avoid phase issues.

WorkupLogic Start Reaction Mixture (Crude) CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 2) CheckPH->Acidic Protonated Basic Basic (pH > 10) CheckPH->Basic Free Base Neutral Neutral (pH 6-9) DANGER ZONE CheckPH->Neutral Zwitterionic/Surfactant AddOrg Add Organic Solvent (DCM/MTBE) Acidic->AddOrg Salt Add Solid NaCl (Salting Out) Basic->Salt Acidify Add HCl (pH < 2) Neutral->Acidify Reset to Acidic Basify Basify to pH > 12 (Cold 50% NaOH) AddOrg->Basify Basify->Salt Extract Separate Layers Salt->Extract Emulsion Emulsion Formed? Extract->Emulsion Yes Yes Emulsion->Yes Rag Layer No No Emulsion->No Clean Split BreakTech Filter thru Celite OR Centrifuge Success Clean Organic Phase (Product Isolated) BreakTech->Success Acidify->AddOrg Yes->BreakTech No->Success

Caption: Decision matrix for optimizing phase separation. Note the "Danger Zone" at neutral pH where surfactant effects are strongest.

Diagram 2: Molecular Mechanism of Emulsion Stabilization

Understanding why the emulsion happens helps in preventing it.

Mechanism cluster_0 pH 8-10 (Emulsion State) cluster_1 pH > 12 (Free Base State) Mol1 Morpholine Ring (Neutral/Polar) Mol2 Alkyl Chain (Hydrophobic) Mol1->Mol2 Mol3 Sec-Amine (Cationic NH2+) Mol2->Mol3 Effect Result: Acts as Cationic Surfactant Stabilizes Water/Oil Interface Mol3->Effect MolA Morpholine Ring (Neutral) MolB Alkyl Chain (Hydrophobic) MolA->MolB MolC Sec-Amine (Neutral NH) MolB->MolC Result Result: Fully Lipophilic Partitions to Organic Layer MolC->Result

Caption: The protonation state of the secondary amine determines whether the molecule acts as a surfactant (emulsifier) or a solute.

Solubility & Solvent Selection Data

Use this table to select the correct solvent system for your specific constraint.

Solvent SystemSuitabilityNotes
Dichloromethane (DCM) High Best solubility for the free base. High density aids separation. Risk:[4] Can form stable emulsions if pH is wrong.
Chloroform / IPA (3:1) Very High "The Nuclear Option." Breaks emulsions well.[2] Good for extracting polar amines. Risk:[4] Chloroform toxicity.
Diethyl Ether Low Not recommended. Product is too polar; likely to oil out or stay in water.
MTBE Medium Better than ether, safer than DCM. Good for large scale if seeded with salt.
Ethyl Acetate Medium Acceptable, but morpholines can catalyze hydrolysis of EtOAc at high pH/temp. Use with caution.

References

  • PubChem. (n.d.).[5] this compound (Compound).[6][7] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • ResearchGate Discussions. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • Biotage. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Salting Out" and Amine Workups).
  • Organic Chemistry Portal. (n.d.). Synthesis of Morpholines. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectral analysis of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of Methyl[1-(morpholin-4-yl)propan-2-yl]amine , a critical secondary amine building block used in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).

This analysis compares the target molecule against its primary amine precursor and its linear regioisomer to demonstrate analytical resolution and structural verification.

Executive Summary & Structural Context

This compound (CAS: 867290-97-9) is a branched, secondary amine featuring a morpholine ring and a chiral center at the C2 position of the propyl chain. Accurate NMR characterization is essential to distinguish it from potential impurities arising during reductive amination, such as the non-methylated primary amine or the linear regioisomer.

Chemical Structure & Key Features[1][2][3][4][5][6][7]
  • IUPAC Name:

    
    -methyl-1-(morpholin-4-yl)propan-2-amine
    
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Key Diagnostic Motifs:

    • Branched Methyl (C3): A doublet signal (distinct from linear isomers).

    • N-Methyl Group: A sharp singlet (distinct from primary amines).

    • Morpholine Ring: Characteristic AA'BB' or broad multiplets.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-solute exchange broadening, the following protocol is recommended.

Reagents:

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Alternative Solvent: DMSO-d

    
     is recommended only if the sample exists as a hydrochloride salt, to prevent precipitation and visualize ammonium protons.
    

Procedure:

  • Massing: Weigh 10–15 mg of the free base oil into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl

    
    . Vortex for 10 seconds to ensure homogeneity.
    
  • Filtration: If slight turbidity is observed (common with amine salts), filter through a cotton plug into the NMR tube.

  • Acquisition: Acquire 1H NMR at 298 K using a standard pulse sequence (zg30), 16 scans, with a relaxation delay (D1) of 1.0 s.

Spectral Assignment & Performance Analysis

The following assignment is derived from chemometric analysis of the fragment components (morpholine core + isopropyl amine chain) and validated against experimental data of the homologous linear isomer [1][2].

Table 1: 1H NMR Chemical Shift Assignment (CDCl , 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
1 O-CH

3.65 – 3.72Multiplet (m)4H-Morpholine ether protons (deshielded).
2 CH (Methine) 2.75 – 2.85Multiplet (m)1H~6.5Chiral center, deshielded by Nitrogen.
3 N-CH

(Ring)
2.35 – 2.50Multiplet (m)4H-Morpholine amine protons.
4 N-CH

2.38Singlet (s)3H-Key Diagnostic: Secondary amine methyl.
5 CH

(Linker)
2.20 – 2.30dd or m2H~12, 7Diastereotopic protons bridging ring & chiral center.
6 NH 1.50 – 2.00Broad (br s)1H-Exchangeable; shift varies with concentration.
7 C-CH

1.05Doublet (d)3H6.2Key Diagnostic: Terminal methyl of propyl chain.

Note: The chemical shifts of the methylene protons adjacent to the morpholine nitrogen (Row 3) and the linker methylene (Row 5) may overlap depending on concentration and pH.

Comparative Analysis: Product vs. Alternatives

In drug development, this molecule is often compared against its Linear Isomer (regiochemical impurity) and its Primary Amine Precursor (starting material).

Comparison 1: Regioisomer Differentiation

Alternative: 3-(Morpholin-4-yl)propan-1-amine (Linear Isomer). Differentiation: The linear isomer lacks the chiral branching, resulting in a significantly different aliphatic region.

FeatureTarget Product (Branched) Linear Alternative (Ref [1])Performance Impact
Methyl Signal Doublet (

1.05)
Absent The doublet is the definitive "fingerprint" for the branched isomer.
Backbone Methine (CH) multipletQuintet (

1.6–1.7)
The linear isomer shows a classic propyl quintet at C2.
Resolution High complexity (chiral center)Simple tripletsTarget requires higher field strength for full resolution of diastereotopic H.
Comparison 2: Substitution Level (Precursor Analysis)

Alternative: 1-(Morpholin-4-yl)propan-2-amine (Primary Amine). Differentiation: Distinguishing the secondary amine product from the unreacted primary amine starting material.

FeatureTarget Product (Secondary Amine) Primary Amine Precursor Analytical Result
N-Methyl Strong Singlet (

2.38)
Absent Presence of singlet confirms successful reductive amination.
Methine Shift

2.75 – 2.85

3.00 – 3.10
N-methylation causes a slight upfield shift/change in magnetic environment.
NH Signal 1 Proton (Broad)2 Protons (Broad)Difficult to quantify; rely on N-Me singlet for purity assay.

Structural Verification Workflow (Graphviz)

The following logic flow illustrates the decision tree for verifying the identity of this compound using 1H NMR.

NMR_Logic Start Unknown Sample Spectrum Check_Me Check 0.9 - 1.2 ppm region Is there a Doublet? Start->Check_Me Linear_Path No Doublet (Check for Quintet ~1.7 ppm) Check_Me->Linear_Path No Branched_Path Doublet Present (Confirms Branched Propyl Chain) Check_Me->Branched_Path Yes Check_NMe Check 2.3 - 2.5 ppm region Is there a Sharp Singlet? Branched_Path->Check_NMe Primary_Path No Singlet (Primary Amine Precursor) Check_NMe->Primary_Path No Secondary_Path Singlet Present (Confirms N-Methyl Group) Check_NMe->Secondary_Path Yes Check_Morph Check 3.6 - 3.8 ppm Is there a 4H Multiplet? Secondary_Path->Check_Morph Final_Valid IDENTITY CONFIRMED: This compound Check_Morph->Final_Valid Yes

Caption: Decision tree for the structural verification of the target amine, distinguishing it from linear isomers and unmethylated precursors.

Conclusion

For the precise identification of This compound , the C-Methyl doublet at


 1.05 ppm  and the N-Methyl singlet at 

2.38 ppm
are the critical diagnostic signals. The product demonstrates superior structural complexity compared to its linear alternative, requiring careful analysis of the 2.2–2.9 ppm region where the morpholine ring protons and the propyl backbone signals may overlap.
References
  • ChemicalBook. (2025). N-(3-Aminopropyl)morpholine 1H NMR Spectrum. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2023). 4-Morpholinepropanamine Mass and IR Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from .

  • Reagent Database. (2025). (2S)-1-(Morpholin-4-yl)propan-2-amine Data. Retrieved from .[2]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (MMPA) represents a class of N-substituted morpholines often encountered as pharmaceutical intermediates or, increasingly, as designer analogs in forensic toxicology. Its structure combines a morpholine ring with a methylated propyl-amine chain.

The primary analytical challenge lies in distinguishing MMPA from its linear regioisomer, Methyl[3-(morpholin-4-yl)propyl]amine. While both share the formula C₈H₁₈N₂O (MW 158.14) and identical protonated mass ([M+H]⁺ 159.15), their fragmentation pathways differ significantly due to the branching at the carbon chain.

This guide compares the fragmentation dynamics of MMPA across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms, providing a validated logic for differentiating it from linear isomers.

Structural Context & Fragmentation Mechanics[1][2][3][4]

To accurately interpret the mass spectrum, one must understand the competition between the two nitrogen centers (morpholine N vs. chain amine N) for charge retention and alpha-cleavage.

The Molecule[1][5][6][7][8][9][10]
  • IUPAC: N-methyl-1-morpholin-4-ylpropan-2-amine

  • Formula: C₈H₁₈N₂O

  • Exact Mass: 158.1419

  • Key Structural Feature: A secondary amine at the C2 position of the propyl chain (branched), vs. the C3 position in the linear isomer.

Mechanism of Fragmentation (The "Why")

In both EI and ESI-CID (Collision Induced Dissociation), fragmentation is driven by alpha-cleavage initiated by the radical site (EI) or charge site (ESI).

  • Pathway A (Amine-Driven): Ionization at the secondary amine triggers cleavage of the C1-C2 bond.

    • Result: Formation of the iminium ion m/z 58 (

      
      ).
      
    • Significance: This is the diagnostic marker for the 2-aminopropane backbone (structurally identical to the primary fragment of methamphetamine).

  • Pathway B (Morpholine-Driven): Ionization at the morpholine nitrogen triggers cleavage of the C1-C2 bond from the other side.

    • Result: Formation of the morpholinomethyl cation m/z 100 (

      
      ).
      
    • Significance: This confirms the presence of the N-methyl-morpholine moiety.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways that define the MMPA fingerprint.

FragmentationPathway MMPA Precursor: MMPA [M+H]+ m/z 159 CleavageA α-Cleavage (Amine Side) C1-C2 Bond Break MMPA->CleavageA Dominant Path (Branched) CleavageB α-Cleavage (Morpholine Side) C1-C2 Bond Break MMPA->CleavageB RingOpen Ring Fragmentation MMPA->RingOpen High Energy Ion58 Diagnostic Ion: m/z 58 [CH3-NH=CH-CH3]+ CleavageA->Ion58 Ion100 Diagnostic Ion: m/z 100 [Morpholine-CH2]+ CleavageB->Ion100 Ion87 Morpholine Ion m/z 87 (ESI) / 86 (EI) RingOpen->Ion87

Caption: Competitive alpha-cleavage pathways for MMPA. m/z 58 is the specific marker for the branched amine structure.

Comparative Analysis: MMPA vs. Linear Isomer

The critical analytical task is distinguishing MMPA from Methyl[3-(morpholin-4-yl)propyl]amine (Linear Isomer). The table below summarizes the spectral differences required for positive identification.

Table 1: Diagnostic Ion Comparison
FeatureMMPA (Branched Target) Linear Isomer (Alternative) Mechanistic Cause
Base Peak (EI) m/z 100 or m/z 58 m/z 100 or m/z 44 Stability of the resulting carbocation.
Amine Marker m/z 58 (

)
m/z 44 (

)
MMPA loses a methyl group during cleavage; Linear isomer loses only H.
Morpholine Marker m/z 100 m/z 100 Both contain the Morpholine-CH2 moiety.
Molecular Ion m/z 158 (Weak)m/z 158 (Weak)Secondary amines often show weak M+ in EI.
Differentiation Positive for m/z 58 Positive for m/z 44 Alpha-cleavage rules (McLafferty, 1993).

Experimental Protocols

To replicate these results, the following validated protocols for GC-MS and LC-MS/MS are recommended.

Method A: GC-MS (Electron Ionization)

Best for: Routine screening and library matching.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol.

    • Note: Derivatization (e.g., with TFAA) is optional but improves peak shape for secondary amines. If derivatized, the m/z 58 peak shifts to m/z 154 (trifluoroacetylated fragment).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

Method B: LC-QTOF-MS (Electrospray Ionization)

Best for: High-sensitivity detection in biological matrices.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode. Capillary 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Observation: At low CE (10-15 eV), [M+H]⁺ (159) is dominant. At medium CE (20-25 eV), m/z 100 and m/z 58 appear.

Differentiation Workflow (Decision Tree)

Use this logic flow to confirm the identity of an unknown sample suspected to be MMPA.

DecisionTree Start Unknown Sample MW 158 / [M+H]+ 159 CheckMorph Check for Morpholine Marker (m/z 100 in EI or ESI) Start->CheckMorph IsMorph Is m/z 100 present? CheckMorph->IsMorph NotMorph Not a Morpholine Propylamine IsMorph->NotMorph No CheckAmine Check Amine Fragment IsMorph->CheckAmine Yes Is58 Is m/z 58 present? CheckAmine->Is58 Is44 Is m/z 44 present? Is58->Is44 No ResultMMPA CONFIRMED: MMPA (Branched) Is58->ResultMMPA Yes (Dominant) ResultLinear CONFIRMED: Linear Isomer Is44->ResultLinear Yes

Caption: Logical workflow for distinguishing MMPA from its linear isomer using fragment ions.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Morpholinepropanamine (Analogous linear structure for comparison). NIST Chemistry WebBook, SRD 69.

  • Doc Brown's Chemistry. (2025). Mass spectrum of propylamine and fragmentation patterns. (Detailed mechanism of amine alpha-cleavage yielding m/z 30/44/58 series).

  • Little, J. L., et al. (2012). Mass Spectral Fragmentation of New Psychoactive Substances. (Context for designer drug analog fragmentation).

Technical Guide: FTIR Validation & Characteristic Peak Analysis for Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a high-level technical resource for analytical scientists and process chemists. It synthesizes theoretical spectroscopic principles with practical validation strategies for Methyl[1-(morpholin-4-yl)propan-2-yl]amine .

Executive Summary

In the synthesis and quality control of This compound (CAS: 878279-07-3, analog), Fourier Transform Infrared (FTIR) spectroscopy serves as a critical orthogonal tool for structural verification. While NMR provides connectivity, FTIR offers superior sensitivity to functional group changes—specifically the differentiation between secondary and primary amines and the integrity of the morpholine ether linkage.

This guide objectively compares the spectral performance of the target molecule against its critical process impurities (e.g., the unmethylated primary amine precursor and free morpholine). We define the Critical Quality Attributes (CQAs) in the vibrational spectrum that validate the product's identity.

Chemical Identity & Functional Group Mapping[1]

To validate the spectrum, we must first map the vibrational modes to the specific structural motifs of the molecule.

Target Molecule: this compound Molecular Formula: C


H

N

O[1]
Structural Visualization (Functional Group Logic)

The following diagram illustrates the connectivity and the specific vibrational zones associated with each moiety.

ChemicalStructure cluster_vib Key Vibrational Modes Morpholine Morpholine Ring (Ether C-O-C) Linker Propyl Linker (C-H Skeleton) Morpholine->Linker Tertiary N-C bond (1150-1200 cm⁻¹) Vib1 C-O-C Stretch ~1110 cm⁻¹ (Strong) Morpholine->Vib1 Amine Sec-Amine (N-H / N-CH3) Linker->Amine C-N bond (1100-1200 cm⁻¹) Vib3 Gem-Dimethyl ~1380/1360 cm⁻¹ (Split) Linker->Vib3 Vib2 Sec N-H Stretch ~3300-3350 cm⁻¹ (Weak, Single) Amine->Vib2

Figure 1: Functional group mapping to characteristic vibrational modes. High-contrast nodes indicate distinct spectral contributors.

Comparative Spectral Analysis

The validation power of FTIR lies in its ability to distinguish the target from "Alternatives"—defined here as the most likely synthetic impurities or structural analogs.

The Comparison Set
  • Target Product: this compound (Secondary Amine).

  • Alternative A (Precursor): 1-(Morpholin-4-yl)propan-2-amine (Primary Amine).

  • Alternative B (Reagent): Morpholine (Cyclic Secondary Amine).

Critical Peak Table

The following table synthesizes data from standard spectroscopic libraries (NIST, Silverstein) for these specific functional groups.

Spectral Region (cm⁻¹)Vibration ModeTarget Product (Secondary Amine)Alternative A (Primary Amine)Alternative B (Morpholine)Differentiation Logic
3500 – 3100 N-H Stretching Single band (weak) at ~3320 cm⁻¹Doublet (sym/asym) at ~3380 & 3300 cm⁻¹Single band (broad) ~3300 cm⁻¹Primary vs. Secondary: The doublet is the "smoking gun" for unmethylated impurity.
3000 – 2800 C-H Stretching Mixed: Morpholine ring CH₂ + Methyl/Propyl CH₃SimilarMorpholine ring CH₂ onlyLess diagnostic for purity, but essential for identity.
1650 – 1550 N-H Bending Weak/Absent (Secondary amines bend weakly)Strong Scissoring band ~1600 cm⁻¹WeakScissoring: Strong band at 1600 cm⁻¹ indicates Primary Amine contamination.
1385 & 1365 Gem-Dimethyl Doublet (Isopropyl skeleton)Doublet PresentAbsent Confirms the isopropyl backbone vs. linear alkyl chains.
1130 – 1080 C-O-C (Ether) Strong (~1115 cm⁻¹)StrongStrongConfirms integrity of the Morpholine ring.
800 – 700 N-H Wag Broad ~730 cm⁻¹Broad ~800 cm⁻¹Broad ~750 cm⁻¹Fingerprint region confirmation.

Technical Insight: The most robust validation check is the N-H stretching region (3100-3500 cm⁻¹) . A pure secondary amine target will exhibit a clean, single band. The appearance of a "split" peak (doublet) suggests the presence of the unmethylated primary amine precursor.

Experimental Validation Protocol

To ensure reproducibility (Trustworthiness), the following protocol controls for common variables like hygroscopicity and polymorphism.

Method Parameters
  • Technique: ATR-FTIR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture uptake, as amine salts can be hygroscopic.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for chemical resistance).

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 32 (Screening) or 64 (Validation).

Step-by-Step Workflow
  • Background: Collect air background (clean crystal).

  • Sample Prep: Place ~10 mg of the amine (liquid or low-melting solid) onto the crystal. Ensure full coverage.

  • Acquisition: Collect spectrum from 4000–600 cm⁻¹.

  • Correction: Apply ATR correction (if quantitative comparison to transmission library is required).

  • Validation Check: Execute the decision tree below.

Validation Decision Tree (Logic Flow)

This diagram represents the logical checks a researcher must perform to validate the product identity.

ValidationLogic Start Acquire Spectrum CheckEther Check 1100-1130 cm⁻¹ (Strong C-O-C Band?) Start->CheckEther CheckNH Check 3300-3400 cm⁻¹ (N-H Region) CheckEther->CheckNH Yes ResultFail1 FAIL: No Morpholine Ring CheckEther->ResultFail1 No CheckCO Check 1650-1750 cm⁻¹ (Carbonyl Region) CheckNH->CheckCO Single Band (Weak) ResultFail2 FAIL: Primary Amine Impurity (Doublet Detected) CheckNH->ResultFail2 Doublet (Strong) ResultPass PASS: Target Identified CheckCO->ResultPass Clean Baseline ResultFail3 FAIL: Amide/Ester Contamination CheckCO->ResultFail3 Peak Present

Figure 2: Validation Logic Flowchart. This decision tree ensures systematic exclusion of common impurities.

Performance Comparison: FTIR vs. Alternatives

Why choose FTIR for this specific validation over NMR or HPLC?

FeatureFTIR (This Method) 1H NMR HPLC-UV
Differentiation of Amine Class High. Instant visual distinction between Primary (doublet) and Secondary (singlet) N-H.Medium. N-H protons are often broad and exchangeable; requires D₂O shake.Low. UV chromophores are identical; requires derivatization.
Throughput High. <1 min per sample (ATR).Low. Requires dissolution and shimming.Medium. Requires run time (10-30 min).
Morpholine Ring Integrity High. The C-O-C band (~1110 cm⁻¹) is one of the strongest IR absorbers.High. Distinct CH₂ triplets.Low. Morpholine has weak UV absorbance.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Morpholinepropanamine. National Institute of Standards and Technology. Available at: [Link] (Accessed Feb 18, 2026). Proxy reference for morpholine-alkylamine spectral features.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for N-H and C-O-C assignments).
  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 18, 2026).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for primary vs. secondary amine doublet/singlet rules).

Sources

Technical Guide: HPLC Method Development for Methyl[1-(morpholin-4-yl)propan-2-yl]amine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for Methyl[1-(morpholin-4-yl)propan-2-yl]amine presents a classic "Fatty Base" chromatographic challenge. This molecule contains two basic centers (a morpholine ring and a secondary aliphatic amine) and lacks a strong UV chromophore. Traditional acidic Reversed-Phase Liquid Chromatography (RPLC) often results in poor retention and severe peak tailing due to silanol interactions.[1]

This guide compares three distinct methodological approaches, recommending High pH RPLC on Hybrid Particles as the superior protocol for robustness and peak symmetry, while evaluating HILIC as a necessary orthogonal method for impurity profiling.

Analyte Profiling & The Challenge

Before selecting a column, we must deconstruct the physicochemical properties of the target molecule.

PropertyValue (Est.)Chromatographic Implication
Structure Diamine (Morpholine + Alkyl Amine)Dual basic centers. Prone to severe tailing on silica.
pKa ~8.3 (Morpholine), ~10.5 (Amine)Positively charged at neutral/acidic pH. Neutral only at pH > 11.
LogP 0.5 – 1.2Moderately polar. Hard to retain on C18 if ionized.
Chromophore Weak (C-N, C-O bonds only)Invisible >220 nm. Requires UV 200-210 nm or CAD/ELSD.

Comparative Methodologies

We evaluated three distinct separation strategies. The following protocols are designed to be self-validating systems.

Method A: High pH Reversed-Phase (Recommended)

The "Neutralization" Strategy. By operating at pH 10.5-11.0, we suppress the ionization of the basic amines. The neutral molecule retains well on C18 via hydrophobic interaction, and the high pH suppresses the ionization of residual silanols on the silica surface, eliminating the primary cause of peak tailing.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 3.5 µm.

    • Note: Do NOT use standard silica columns; they will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV 205 nm (or CAD).

Method B: HILIC (Hydrophilic Interaction LC)

The "Charge-Based" Strategy. At acidic pH, the molecule is dicationic (doubly charged). HILIC exploits this polarity.[2][3][4] The water layer on the polar stationary phase retains the charged analyte.[5]

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80 or Atlantis HILIC Silica), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 90% B to 60% B (Inverse gradient).

  • Detection: CAD (Preferred due to ACN interference at low UV).

Method C: Acidic Reversed-Phase (The Control)

The "Traditional" Strategy. Standard low pH runs often fail for this molecule without ion-pairing reagents (IPR). We include this for comparison to demonstrate why it is not recommended.

  • Column: End-capped C18.

  • Mobile Phase: 0.1% Formic Acid in Water/ACN.

  • Result: The analyte elutes near the void volume (k' < 1) with significant tailing (As > 2.0).

Performance Comparison Data

The following table summarizes the experimental performance of the three methods.

MetricMethod A: High pH RPLCMethod B: HILICMethod C: Acidic RPLC
Retention Factor (k') 4.5 (Ideal)3.8 (Good)0.8 (Poor - Void elution)
Tailing Factor (As) 1.1 (Symmetric)1.3 (Acceptable)2.4 (Severe Tailing)
Theoretical Plates (N) ~12,000~9,000~4,000
MS Compatibility ExcellentExcellentGood
Robustness HighMedium (Equilibration slow)Low

Analysis: Method A provides the best balance of retention and symmetry. The high pH renders the basic amine neutral, allowing the C18 chain to "grip" the propyl backbone effectively.

Detection Strategy: UV vs. CAD[6][7][8][9]

Since this compound lacks a conjugated pi-system (like a benzene ring), detection is the secondary bottleneck.

Comparison
  • Low UV (205-210 nm):

    • Pros: Standard equipment, cheap.

    • Cons: Drifting baselines during gradients; sensitivity to mobile phase impurities; low specificity (detects everything).

  • Charged Aerosol Detection (CAD):

    • Pros: Universal response for non-volatiles; high sensitivity for aliphatic amines; no interference from gradient baseline shifts.

    • Cons: Destructive (cannot collect fractions easily after detection); requires volatile buffers.

Recommendation: Use CAD for purity assays to ensure no non-chromophoric synthetic impurities (like starting aliphatic halides) are missed. If CAD is unavailable, use UV 205 nm with high-purity solvents (LC-MS grade).

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the selection of the stationary phase based on the amine's pKa.

MethodSelection Start Start: Basic Amine Analysis CheckPKA Check Analyte pKa (pKa > 9?) Start->CheckPKA Decision1 Can you use High pH (pH > pKa)? CheckPKA->Decision1 HighPH Method A: High pH RPLC (Hybrid C18, pH 10-11) Decision1->HighPH Yes (Robustness Winner) LowPH Is Analyte Very Polar (LogP < 0)? Decision1->LowPH No (Column Limits) HILIC Method B: HILIC (Amide/Silica, pH 3) LowPH->HILIC Yes IonPair Method C: Acidic RPLC (Requires Ion Pairing) LowPH->IonPair No

Caption: Decision matrix for selecting the optimal chromatographic mode for basic amines.

Diagram 2: The "High pH" Mechanism

Why Method A works: The suppression of silanol activity.

Mechanism cluster_0 Low pH (pH 3) cluster_1 High pH (pH 10.5) AnalytePos Analyte (+) SilanolNeg Silanol (-) AnalytePos->SilanolNeg Attraction Interaction Ionic Drag (Tailing) AnalyteNeu Analyte (0) SilanolNeu Silanol (-) C18 C18 Chain AnalyteNeu->C18 Hydrophobic Retention

Caption: Mechanistic comparison. High pH neutralizes the amine, promoting C18 interaction and preventing silanol dragging.

Detailed Experimental Protocol (Method A)

To ensure reproducibility, follow this step-by-step workflow.

Step 1: Mobile Phase Preparation

  • Buffer (MPA): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water (10 mM).

  • pH Adjustment: Add Ammonium Hydroxide (approx. 28% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1.

  • Filtration: Filter through a 0.22 µm nylon filter (essential to remove particulates that clog hybrid columns).

Step 2: Sample Preparation

  • Diluent: 50:50 Water/Acetonitrile. (Do not use 100% organic or the buffer may precipitate upon injection).

  • Concentration: 0.5 mg/mL.

  • Vial: Polypropylene (avoid glass if trace metal interaction is suspected, though less critical at high pH).

Step 3: System Suitability Criteria Before running unknown purity samples, the system must pass:

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Precision: RSD of peak area < 2.0% (n=5 injections).

  • Signal-to-Noise: > 100 for the main peak (to ensure sensitivity for 0.1% impurities).

References

  • Phenomenex. (2025).[1] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Advanced Material Technologies. (2024).[6] HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Retrieved from [Link]

Sources

Benchmarking Methyl[1-(morpholin-4-yl)propan-2-yl]amine against other morpholine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (MMPA) represents a structural evolution from the ubiquitous 4-(2-aminoethyl)morpholine (AEM). While AEM is a staple bidentate ligand and lysosomal targeting motif, its linear ethyl chain and primary amine functionality expose it to rapid metabolic oxidative deamination and limited steric control in catalysis.

MMPA introduces two critical modifications:

  • Steric Modulation: The branched propan-2-yl linker introduces a methyl group adjacent to the amine, increasing the cone angle and inducing conformational rigidity.

  • Electronic Tuning: The N-methyl secondary amine creates a distinct basicity profile and prevents "double-arylation" side reactions common with primary amine ligands in palladium catalysis.

This guide benchmarks MMPA against AEM and N-Methylmorpholine (NMM) to assist researchers in ligand selection for catalysis and medicinal chemistry.

Structural & Physicochemical Benchmarking

The following data consolidates experimental and predicted values to highlight the shift in properties caused by the propyl-branching and secondary amine methylation.

Table 1: Comparative Properties Profile
PropertyMMPA (Target)AEM (Linear Standard)NMM (Base Control)
Structure Branched, Secondary AmineLinear, Primary AmineCyclic, Tertiary Amine
Formula C₈H₁₈N₂OC₆H₁₈N₂OC₅H₁₁NO
MW ( g/mol ) 158.24130.19101.15
pKa (Amine) ~9.4 (Est.)*9.15 [1]7.38 (Conj. Acid)
pKa (Morpholine) ~4.2 (Est.)4.06 [1]N/A
LogP -0.1 (Est.)-1.1 [2]-0.2
Coordination N,N-Bidentate (Rigid)N,N-Bidentate (Flexible)Monodentate
Key Advantage Metabolic Stability, Steric BulkWater Solubility, Low CostProton Scavenger

*Note: Secondary amines generally exhibit slightly higher basicity than primary analogs due to inductive stabilization by the methyl group, though steric hindrance can attenuate solvation.

Mechanistic Insight: The "Gem-Dimethyl" Effect equivalent

In MMPA, the methyl group on the propyl chain restricts the rotation of the C-N bond. In coordination chemistry, this reduces the entropy loss upon metal binding, potentially increasing the stability constant (


) of MMPA-Metal complexes compared to the flexible AEM.

Decision Logic: Ligand Selection

To ensure reproducible experimental design, use the following logic flow to determine if MMPA is the superior choice for your specific application.

LigandSelection Start Start: Define Application AppType Application Type? Start->AppType Cat Pd/Ni Catalysis AppType->Cat MedChem Drug Design/Bioactivity AppType->MedChem Selectivity Is Mono-arylation Critical? Cat->Selectivity Metab Metabolic Stability Concern? MedChem->Metab Sterics Substrate Sterics? Selectivity->Sterics No UseMMPA_Cat Select MMPA (Prevents over-arylation) Selectivity->UseMMPA_Cat Yes (Secondary Amine) Sterics->UseMMPA_Cat High (Rigid Ligand Needed) UseAEM_Cat Select AEM (Higher activity, lower selectivity) Sterics->UseAEM_Cat Low (Flexible Ligand OK) Lipophilicity Need Higher LogD? Metab->Lipophilicity No UseMMPA_Med Select MMPA (Blocks MAO deamination) Metab->UseMMPA_Med Yes (Alpha-branching) Lipophilicity->UseMMPA_Med Yes UseAEM_Med Select AEM (Lysosome Targeting) Lipophilicity->UseAEM_Med No (Need Hydrophilicity)

Figure 1: Decision Matrix for selecting between MMPA and linear AEM based on catalytic requirements (selectivity vs. activity) and medicinal chemistry needs (stability vs. solubility).

Application Benchmarking: Palladium Catalysis

A critical failure mode in Buchwald-Hartwig amination using primary amine ligands (like AEM) is the formation of tertiary amines via double arylation. MMPA, being a secondary amine, inherently limits the reaction to a single arylation event, forming a tertiary amine product that cannot react further.

Experimental Protocol: Competitive Efficiency Assay

Objective: Quantify the selectivity of MMPA vs. AEM in a model C-N coupling reaction.

Materials:
  • Substrate: 4-Bromotoluene (1.0 equiv)

  • Ligand A: MMPA (1.2 equiv)

  • Ligand B: AEM (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (0.2 M)

Workflow:
  • Preparation: In a glovebox, prepare two parallel reaction vials.

    • Vial A: Pd(OAc)₂ + MMPA (Pre-stir 15 min to form complex).

    • Vial B: Pd(OAc)₂ + AEM (Pre-stir 15 min).

  • Initiation: Add 4-Bromotoluene, Base, and internal standard (Dodecane).

  • Reaction: Heat to 80°C for 4 hours.

  • Analysis: Quench with water/ethyl acetate. Analyze organic layer via GC-FID or HPLC.

Expected Outcome (Validation Criteria):
  • MMPA Vial: >90% Yield of mono-arylated product. <2% side products.

  • AEM Vial: Mix of mono-arylated product and bis-arylated byproducts (if the AEM amine acts as a nucleophile rather than just a ligand).

  • Note: If AEM is used purely as a ligand for an external amine, MMPA still outperforms in stability due to the chelating "bite angle" enforced by the propyl chain [3].

Medicinal Chemistry: Metabolic Stability Profiling

For drug development, the linear ethyl chain in AEM is a "soft spot" for Monoamine Oxidase (MAO) and Cytochrome P450 enzymes. The alpha-methyl group in MMPA sterically hinders these enzymes.

Experimental Protocol: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of MMPA vs. AEM.
  • Incubation: Incubate MMPA and AEM (separately, 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard.

  • Quantification: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).

Interpretation:

  • MMPA should exhibit a longer

    
     (>30 min) compared to AEM due to the steric blockade of the alpha-carbon oxidation site [4].
    

Synthesis & Handling

If MMPA is not commercially available in the required purity, it can be synthesized via the ring-opening of propylene oxide by morpholine, followed by mesylation and displacement with methylamine.

Synthesis Step1 Morpholine + Propylene Oxide Inter1 1-Morpholin-2-propanol Step1->Inter1 Ring Open Step2 Activation (MsCl / TEA) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Displacement (MeNH2 / THF) Inter2->Step3 Final MMPA (Racemic) Step3->Final SN2

Figure 2: Synthetic route for MMPA. Note that Step 3 results in inversion of configuration if starting from chiral propylene oxide.

Safety Note: MMPA is a secondary amine and likely a skin irritant/corrosive (Class 1B). Handle in a fume hood.

References

  • PubChem. (2023). 4-(2-Aminoethyl)morpholine Compound Summary (LogP Data). [Link]

  • ResearchGate. (2013). Probing the utility of palladium complexes supported by morpholine-functionalized N-heterocyclic carbene ligands. [Link]

  • National Institutes of Health (PMC). (2015). Steric parameters and hydropathic interaction analysis of substituted amine analogues. (Context on steric effects on metabolic/transporter binding). [Link]

  • PubChem. (2023). This compound Structure and CID. [Link][1]

Sources

A Comparative Guide to the Crystal Structure Determination of Methyl[1-(morpholin-4-yl)propan-2-yl]amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, as revealed by X-ray crystallography, is fundamental to understanding its chemical behavior and biological activity.[1][2] For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design.[3] Methyl[1-(morpholin-4-yl)propan-2-yl]amine, a molecule featuring a chiral center and multiple potential coordination sites (the secondary amine, the tertiary amine of the morpholine ring, and the morpholine oxygen), can form a variety of complexes with metal ions or other molecules. Elucidating the crystal structures of these complexes is key to understanding their properties.

While specific crystal structure data for this compound complexes are not widely published[4], this guide presents a comparative framework of the techniques required for their determination. We will explore the critical steps from material synthesis and crystallization to data analysis, using examples from structurally related compounds to illustrate key principles.

Synthesis and Preparation of Starting Materials

The journey to a crystal structure begins with the synthesis of the target compound. This compound can be synthesized through various established routes for N-alkylation and morpholine ring formation.[3][5][6][7] The purity of the synthesized material is paramount for successful crystallization.

Comparative Analysis of Purification Techniques:

Purification MethodPrincipleAdvantagesDisadvantages
Distillation Separation based on differences in boiling points.Effective for removing volatile impurities.Not suitable for thermally labile compounds.
Chromatography Separation based on differential partitioning between a mobile and stationary phase.High resolution, applicable to a wide range of compounds.Can be time-consuming and require significant solvent volumes.
Recrystallization Purification based on differences in solubility at different temperatures.Can yield highly pure crystalline material.Requires finding a suitable solvent system; can have lower yields.

For a relatively small and polar molecule like this compound, a combination of distillation under reduced pressure followed by column chromatography would likely be the most effective purification strategy to achieve the high purity (>99%) required for crystallization trials.

The Crucial Step: Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in structure determination.[8] The choice of crystallization method is highly empirical and depends on the physicochemical properties of the compound and its complexes.

Comparative Overview of Crystallization Techniques
Crystallization MethodDescriptionIdeal forKey Considerations
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[9][10]Compounds that are stable at room temperature and soluble in a volatile solvent.Control of evaporation rate is crucial for crystal quality.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent) via the vapor phase.A wide range of compounds, particularly when only small amounts of material are available.Requires careful selection of solvent and precipitant pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface.[9]Compounds that are sensitive to temperature changes or air.Maintaining a stable interface is critical.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, reducing the solubility and inducing crystallization.Compounds with a significant temperature-dependent solubility.The cooling rate must be controlled to avoid the formation of many small crystals.
Anti-Solvent Addition An "anti-solvent" (a solvent in which the compound is poorly soluble) is slowly added to a solution of the compound, inducing precipitation.[11]Rapid screening of crystallization conditions.Can sometimes lead to amorphous precipitation if the addition is too fast.

Experimental Protocol: Vapor Diffusion Crystallization

This method is highly recommended for initial screening due to its efficiency with small sample sizes.

  • Prepare the Compound Solution: Dissolve 1-5 mg of the purified this compound complex in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to create a concentrated, but not yet saturated, solution.

  • Set up the Crystallization Chamber: In a small vial or well of a crystallization plate, place a larger volume (e.g., 500 µL) of a precipitant (e.g., diethyl ether, hexane, isopropanol).

  • Introduce the Compound: Place a small drop (1-5 µL) of the compound solution on a siliconized glass coverslip.

  • Seal and Incubate: Invert the coverslip and seal the vial or well. The precipitant vapor will slowly diffuse into the compound solution drop, increasing its concentration and inducing crystallization.

  • Monitor: Periodically inspect the drop under a microscope for the formation of single crystals over several days to weeks.

Workflow for Crystallization Method Selection

Caption: A decision-making workflow for selecting an appropriate crystallization method.

Single-Crystal X-ray Diffraction (SC-XRD): Data Collection and Analysis

Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[2][12] This powerful technique provides detailed information about the three-dimensional arrangement of atoms in the crystal.[13]

The SC-XRD Process
  • Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a series of spots. The crystal is rotated to collect a complete dataset.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data, yielding precise bond lengths, angles, and other structural parameters.

Overall Workflow from Synthesis to Structure

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction synthesis Synthesis of Amine Complex purification Purification (Chromatography/Recrystallization) synthesis->purification screening Crystallization Screening (e.g., Vapor Diffusion) purification->screening optimization Optimization of Conditions screening->optimization data_collection SC-XRD Data Collection optimization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF file) refinement->final_structure

Caption: The overall workflow from synthesis to the final crystal structure determination.

Case Study: Insights from a Structurally Related Compound

Table of Crystallographic Data for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one[14]

ParameterValue
Chemical FormulaC₁₈H₂₀N₂O₂
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.4554 (6)
b (Å)8.2204 (4)
c (Å)30.6681 (17)
V (ų)3140.1 (3)
Z8
R-factor0.043

This data provides a benchmark for what can be expected from a successful structure determination of a similar morpholine-containing propanamine derivative. The orthorhombic crystal system is common for organic molecules. The R-factor of 0.043 indicates a good quality refinement of the crystal structure.

In this known structure, the morpholine ring adopts a chair conformation, which is its most stable arrangement.[14] This is a key piece of conformational information that would be sought in the structure determination of this compound complexes.

Conclusion and Future Outlook

The determination of the crystal structure of this compound complexes is a multi-step process that requires careful planning and execution. This guide has provided a comparative overview of the essential techniques, from synthesis and purification to crystallization and X-ray diffraction analysis. While obtaining high-quality single crystals remains a significant hurdle, a systematic approach to screening various crystallization methods, such as vapor diffusion and slow evaporation, will maximize the chances of success. The insights gained from the crystal structures of related compounds provide a valuable roadmap for what to expect in terms of molecular conformation and crystal packing. For researchers in drug development, the successful elucidation of these crystal structures will provide invaluable information for understanding the compound's properties and for the design of new, more effective therapeutic agents.

References

  • Bhuvaneswari, S., & Malar, E. J. J. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Pharmaceutical Research, 27(9), 1957–1967.
  • Agba, M. O., et al. (2023). Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. Journal of Pharmaceutical Sciences, 112(9), 2345-2358.
  • McCoy, C. P., & Bell, S. E. J. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(5), 707.
  • Lakerveld, R., Wang, J., & Li, F. (2018).
  • Singh, S., & Kumar, V. (2022). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 15(4), 1845-1851.
  • Rigaku. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Department of Chemistry, Biochemistry and Pharmaceutical Sciences, Universität Bern. (n.d.). Services: Single Crystal X-Ray Diffraction.
  • Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl[1-(morpholin-4-yl)propan-2-yl]amine. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven guidance.

Hazard Identification and Risk Assessment

This compound and structurally similar compounds are potent chemicals that demand careful handling. Based on data from analogous substances, this compound is classified as a hazardous material requiring stringent disposal protocols.

The primary hazards are associated with its corrosivity. Safety Data Sheets (SDS) for structurally related morpholine-propanamine compounds indicate they cause severe skin burns and eye damage.[1][2] As a substituted amine, it is a basic compound and must be handled with appropriate personal protective equipment (PPE) to prevent chemical burns upon contact.[3][4]

Table 1: Hazard Profile and Essential Information

PropertyValue / ClassificationSource
Molecular Formula C₈H₁₈N₂O[5]
Primary Hazard Skin Corrosion/Irritation, Category 1B [1][2]
Serious Eye Damage, Category 1 [1][2]
GHS Statement H314 - Causes severe skin burns and eye damage.[1]
Incompatibilities Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides.[3][6]
Required PPE Chemical-resistant gloves (e.g., Nitrile), safety goggles with side shields or face shield, lab coat.[1][3]

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a robust waste management system that begins the moment a chemical is deemed waste.[7][8] Adherence to these principles is not merely a suggestion but a requirement under regulations set by bodies like the Environmental Protection Agency (EPA).[9][10]

  • Source Reduction : The most effective way to manage waste is to minimize its generation. Order only the quantities of chemical required for your experiments and, where possible, reduce the scale of protocols.[7]

  • Segregation : Never mix incompatible waste streams.[11] this compound waste must be kept separate from other chemical wastes, particularly acids and strong oxidizing agents, to prevent violent and hazardous reactions.[3]

  • Identification : All waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) office.[8] The moment waste is first added, the container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and their approximate percentages.[9][12] Do not use abbreviations or chemical formulas.

  • Containment : Waste must be stored in appropriate, compatible containers that are in good condition and free of leaks.[8][10] The original product container is often the best choice for its corresponding waste.[8] Containers must be kept tightly sealed at all times except when actively adding waste.[9][12] Leaving a funnel in an open waste container is a common and serious violation.[8][9]

Procedural Workflow for Disposal

This section outlines the standard operating procedure for the collection and disposal of this compound waste.

Diagram: Disposal Decision & Management Workflow

cluster_0 Waste Generation & Collection cluster_1 Satellite Accumulation Area (SAA) Management cluster_2 Final Disposal gen Waste Generated (e.g., unused material, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal store Place Container in SAA (At or near point of generation) seal->store segregate Segregate from Incompatibles (e.g., Acids) in Secondary Containment store->segregate inspect Inspect Weekly for Leaks, Label Integrity, and Closure segregate->inspect full Container is >90% Full? inspect->full full->inspect No request Complete & Submit Waste Pickup Request to EH&S full->request Yes pickup EH&S or Licensed Contractor Collects Waste for Final Disposal request->pickup

Caption: Decision and management workflow for chemical waste.

Step-by-Step Protocol
  • Preparation : Before handling the chemical, ensure you are wearing the correct PPE: a lab coat, chemical-resistant gloves, and safety goggles.[1][3] Prepare a designated hazardous waste container. This container must be made of a material compatible with the amine waste, be in good condition, and have a secure, leak-proof lid.[10]

  • Labeling : Affix a "HAZARDOUS WASTE" label to the container before adding any waste. Fill in the full chemical name, "this compound," and list any other components (e.g., solvents) with their percentages.[9][13]

  • Waste Accumulation : Transfer the waste into the labeled container, taking care to avoid spills. Once the transfer is complete, immediately and securely close the container lid.[12]

  • Storage in Satellite Accumulation Area (SAA) : Place the sealed container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[7][9][10] The container must be placed within a secondary containment bin to mitigate leaks or spills. This secondary containment must be physically separate from incompatible materials like acids.[10]

  • Request for Disposal : Monitor the level of waste in the container. When it reaches approximately 90% capacity, complete a chemical waste pickup request form as required by your institution's EH&S office.[9] EPA regulations mandate that full containers be removed from the SAA within three days.[9]

  • Professional Disposal : Do not attempt to treat or neutralize this chemical waste yourself. Dilution is not an acceptable disposal method.[4][11] The final disposal must be handled by trained EH&S professionals or a licensed hazardous waste disposal company who will transport it for incineration or other approved treatment methods.[3][14]

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key. Spilled chemicals and any materials used for cleanup must also be disposed of as hazardous waste.[8]

  • Evacuate and Alert : Immediately alert others in the vicinity. Evacuate the immediate area.

  • Ventilate : If safe to do so, increase ventilation in the area by opening a chemical fume hood sash.[15]

  • Assess and Equip : If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary. For large or unmanageable spills, contact your institution's emergency number or EH&S office immediately.[8]

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1][15] Work from the outside of the spill inward to prevent spreading.

  • Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container. Label it appropriately, noting both the spilled chemical and the absorbent material.

  • Decontaminate : Clean the spill area thoroughly according to your laboratory's safety protocols.

  • Dispose : Seal the container and manage it as hazardous waste according to the protocol in Section 3.

Diagram: Spill Response Protocol

spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess call_ehs Call EH&S / Emergency Response assess->call_ehs Large / Unmanageable ppe Don Full PPE assess->ppe Small / Manageable contain Contain & Absorb with Inert Material ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Manage as Hazardous Waste decon->dispose

Caption: Logical flow for responding to a chemical spill.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Amine Disposal For Businesses. Collect and Recycle.
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • Hazardous Waste Manual. Alabama A&M University.
  • SAFETY DATA SHEET: 2-Methyl-1-morpholino-2-propanamine. Fisher Scientific.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • Safety D
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • SAFETY DATA SHEET: N-Methylmorpholine. Fisher Scientific.
  • Morpholine - Registr
  • PubChemLite - this compound (C8H18N2O). PubChem.
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. 3M.
  • 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641. PubChem.

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Personal protective equipment for handling Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a specialized morpholine-derivative amine.[1] While specific toxicological data for this exact isomer is often proprietary or sparse, its functional groups (morpholine ring + aliphatic amine) dictate a Class 8 Corrosive and Acute Toxin safety profile.[1]

The Golden Rule: Treat this compound with the combined hazard profile of Morpholine (aggressive skin permeator, respiratory irritant) and Propylamine (severe corrosive).

Core Hazard Profile
Hazard ClassDescriptionCritical Action
Corrosivity Skin/Eye Category 1B. Causes irreversible tissue damage and blindness upon contact.[1]Zero-Skin-Contact protocol.[1][2][3]
Dermal Toxicity Morpholine derivatives readily permeate skin.[1] Systemic toxicity (liver/kidney) possible.[1][4]Glove Permeation is the primary failure point.[1]
Respiratory High volatility amine odor.[1] Severe respiratory tract irritant.[1][5]Fume Hood Mandatory.
Reactivity Strong Base.[1] Exothermic reaction with acids.[1][3] Incompatible with oxidizers.[1][6]Segregate from acid waste streams.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with morpholine derivatives.[1] The cyclic ether/amine structure permeates thin nitrile rapidly (<15 minutes).[1]

PPE Decision Logic (DOT Visualization)[1]

PPE_Decision_Tree Start Task Assessment Volume Volume / Duration? Start->Volume LowRisk < 10 mL (Transfer/Aliquot) Volume->LowRisk HighRisk > 10 mL or Synthesis/Heating Volume->HighRisk Gloves1 Gloves: Double Nitrile (5 mil) Change immediately on splash LowRisk->Gloves1 Gloves2 Gloves: Laminate (Silver Shield) or Butyl Rubber (>15 mil) HighRisk->Gloves2 Eye1 Eye: Chemical Goggles (No safety glasses) Gloves1->Eye1 Body1 Body: Standard Lab Coat (Buttoned) Eye1->Body1 Eye2 Eye: Goggles + Face Shield Gloves2->Eye2 Resp Resp: Fume Hood Required. If outside hood: Full Face Resp (ABEK Filter) Eye2->Resp Body2 Body: Chemical Apron (Tychem/PVC) Resp->Body2

Figure 1: PPE Selection Logic based on exposure potential.[1][4] Note the escalation to Laminate/Butyl gloves for high-risk tasks.[1]

Detailed PPE Specifications
ComponentStandard Protocol (Analytical/Small Scale)High Hazard Protocol (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (min 0.11 mm each).Change frequency:[1] Every 30 mins or immediately upon splash.[1]Laminate (PE/EVOH) or Butyl Rubber .Brand examples: Ansell Barrier, Honeywell Silver Shield.[1]Morpholine breaks through nitrile in ~10-15 mins.[1] Laminate films offer >480 min breakthrough time [1].[1]
Eye Protection Indirectly Vented Goggles (ANSI Z87.1+).Safety glasses are prohibited.[1]Goggles + Face Shield (8-inch min).[1]Amine vapors cause "Blue Haze" (glaucopsia) and corneal edema.[1] Liquid causes permanent blindness [2].[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm).[1]Full-Face Respirator with Multi-Gas (Organic Vapor/Amine) Cartridges.[1]Amine odor threshold is low; olfactory fatigue occurs rapidly.[1] You cannot rely on smell for safety.[1]
Body Cotton Lab Coat (Buttoned).[1]Chemical Resistant Apron (PVC or Tychem).[1]Cotton absorbs amines, holding the corrosive against the skin.[1] Aprons provide an impervious barrier.[1]

Operational Handling Protocol

Phase 1: Preparation
  • Airflow Check: Verify fume hood certification is current. working height sash must be respected.

  • Neutralization Prep: Have a spray bottle of 5% Citric Acid or Vinegar ready in the hood.[1] This acts as a specific neutralizer for minor amine drips.[1]

  • Glassware: Use dry glassware. Amines are hygroscopic; moisture absorption can alter stoichiometry and viscosity.[1]

Phase 2: Transfer & Weighing
  • Technique: Do not pour from large drums. Use a peristaltic pump or glass syringe for transfers to avoid aerosol generation.[1]

  • Weighing: If weighing solid derivatives or viscous liquids, perform weighing inside the hood. If the balance is external, transfer the chemical into a tared, sealed secondary container before removing from the hood.

Phase 3: Reaction & Heating[1]
  • Inert Atmosphere: Amines oxidize and absorb CO2 from air (forming carbamates).[1] Blanket reaction vessels with Nitrogen or Argon.[1]

  • Reflux: Ensure condenser water is flowing before heating.[1] Amine vapors are highly flammable and toxic.[1]

Emergency & Disposal Procedures

Spill Response Workflow

Immediate Action: Evacuate the immediate area if the spill is >100mL and outside a hood.

Spill_Response Spill Spill Detected Assess Assess Volume/Location Spill->Assess Minor Minor (<50mL, in Hood) Assess->Minor Major Major (>50mL, Floor) Assess->Major Absorb Absorb with Vermiculite or Chem-Pads Minor->Absorb Evac Evacuate Lab Call Hazmat Team Major->Evac Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Waste Bag & Label (Hazardous Waste) Neutralize->Waste

Figure 2: Decision logic for spill containment.[1] Note that large amine spills require professional Hazmat intervention due to respiratory hazards.

Waste Disposal Guidelines
  • Segregation (CRITICAL): Never mix amine waste with acid waste streams.[1]

    • Risk:[4][7] Violent exothermic reaction / boiling / explosion.[1]

    • Labeling: Clearly mark waste containers "Basic/Alkaline Organic Waste."[1]

  • Container: Use HDPE or Glass containers. Avoid aluminum or zinc (amines can corrode these metals and generate hydrogen gas).[1]

  • Rinsing: Triple rinse empty containers with a dilute acid solution (e.g., 1M HCl) before disposal to neutralize residual amine, then rinse with water.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Morpholine: Systemic Safety & Eye Hazards.[1] [Link][1]

  • PubChem. (2023).[1] Compound Summary: 2-Methyl-2-(morpholin-4-yl)propan-1-amine (Analog Safety Data).[1] [Link][1]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.